beta-Amyloid (1-43)
Description
Significance of beta-Amyloid (1-43) in Amyloidogenic Processes
Amyloidogenesis is the process by which amyloid-beta peptides misfold and aggregate to form insoluble deposits. novusbio.comwikipedia.org Aβ43 is hypothesized to play a significant role in this process. Experimental data suggests that Aβ43 might be more prone to aggregation than Aβ42 due to its additional C-terminal beta-branched amino acid. frontiersin.orgfrontiersin.org Studies in mutant APP transgenic mice have shown that Aβ43 can deposit in the brain before Aβ42. frontiersin.orgfrontiersin.org This observation has led to the theory that Aβ43 could potentially act as a 'seed' for the subsequent deposition of Aβ42, suggesting its involvement in the early stages of plaque formation. frontiersin.org While Aβ42 is often highlighted as the most amyloidogenic form, the specific contribution of Aβ43 to the initiation and progression of amyloid aggregation is an active area of investigation. frontiersin.orgwikipedia.org
Theoretical Frameworks on beta-Amyloid (1-43) Contribution to Protein Misfolding Pathologies
Protein misfolding and aggregation are central to the pathogenesis of many neurodegenerative diseases. wikipedia.orgfrontiersin.orgnih.gov Aβ peptides, including Aβ43, are key players in these protein misfolding pathologies. The "amyloid hypothesis" posits that the accumulation and deposition of Aβ peptides, particularly in the form of plaques, are primary drivers of AD pathology. wikipedia.orgnih.gov While the exact toxic species are debated, soluble oligomeric forms of Aβ are widely believed to be neurotoxic. wikipedia.orgpnas.orgresearchgate.net
Aβ43, with its increased propensity for aggregation compared to Aβ40, is theorized to contribute to the pool of misfolded and aggregating Aβ species. frontiersin.orgfrontiersin.org Its potential to act as a seed for Aβ42 deposition suggests a role in initiating the aggregation cascade that leads to the formation of amyloid plaques. frontiersin.org The aggregation process involves the transition of Aβ molecules from soluble monomers to flexible soluble oligomers, which can then further aggregate into ordered structures called amyloid fibrils, the main components of amyloid plaques. wikipedia.orgnovusbio.comwikipedia.org
The misfolding and aggregation of Aβ, including Aβ43, are considered critical events in disease pathophysiology. frontiersin.org These processes can disrupt cellular function and lead to neuronal dysfunction and death. wikipedia.orgfrontiersin.orgnih.gov The precise molecular mechanisms underlying the aggregation and propagation of protein aggregates, including those involving Aβ43, are still being investigated. frontiersin.orgfrontiersin.org However, the presence of Aβ43 in amyloid plaques and its potential to influence the aggregation of other Aβ isoforms support its consideration within theoretical frameworks explaining the development and progression of amyloid-based protein misfolding pathologies.
Table 1: Characteristics of Key Amyloid-Beta Isoforms in Research Context
| Feature | Amyloid-Beta (1-40) (Aβ40) | Amyloid-Beta (1-42) (Aβ42) | Amyloid-Beta (1-43) (Aβ43) |
| Length | 40 amino acids | 42 amino acids | 43 amino acids |
| C-terminal | Valine | Alanine | Threonine |
| Abundance in Brain | Most abundant isoform researchgate.netbmbreports.org | Less abundant than Aβ40 bmbreports.org | Less abundant than Aβ40 and Aβ42 frontiersin.orgfrontiersin.org |
| Aggregation Propensity | Lower than Aβ42 bmbreports.org | Higher than Aβ40 wikipedia.orgresearchgate.netbmbreports.org | Hypothesized to be higher than Aβ42 frontiersin.orgfrontiersin.org |
| Presence in Plaques | Present, especially in vascular amyloid wikipedia.org | Main component of amyloid plaques wikipedia.orgchemicalbook.combmbreports.org | Found in plaques frontiersin.orgnih.gov |
| Role in Pathology | Contributes to amyloid burden wikipedia.org | Strongly implicated in AD pathogenesis wikipedia.orgchemicalbook.comresearchgate.net | Potential role in early plaque formation and seeding frontiersin.orgfrontiersin.org |
Table 2: Sample Research Findings on CSF Aβ43 Levels
| Study Context | Key Finding Regarding CSF Aβ43 | Comparison to Aβ42 | Source |
| MCI and AD Dementia vs. Controls | Decreased levels in MCI and AD dementia. frontiersin.orgfrontiersin.org | Strong positive correlation between CSF Aβ43 and Aβ42 levels. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org |
| Predicting Conversion from MCI to AD Dementia | Baseline levels potentially distinguish converters from non-converters. frontiersin.org | Suggested as a potential addition to existing biomarkers (Aβ42, t-tau, p-tau). frontiersin.org | frontiersin.org |
| Relationship with Cortical Amyloid Deposits | Inversely correlated with cortical amyloid deposits (measured by PET). frontiersin.org | Correlation with cortical amyloid deposits is comparable to that of CSF Aβ42. frontiersin.org | frontiersin.org |
| Relationship with Hippocampal Volume | Correlated with hippocampal volume. frontiersin.org | Hippocampal volume potentially better predicted by Aβ43 or Aβ42 than by t-tau or p-tau in some cohorts. frontiersin.org | frontiersin.org |
| Genetic Mutation Carriers (APP, PSEN1, PSEN2) | Significant reduction in CSF Aβ43 levels in pathogenic and unclear mutation carriers. nih.gov | CSF Aβ43 levels positively correlated with CSF Aβ42 levels in carriers and controls. nih.gov | nih.gov |
| Lewy Body Disease (LBD) | More severe Aβ deposition, including Aβ43, in females with LBD. nih.gov | Deposition burden of Aβ43 significantly higher in LBD cases compared to PSP cases. nih.gov | nih.gov |
Note: The data presented in these tables are based on findings from the cited research and are intended for illustrative purposes within the scope of this article.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNSYPWMXQDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H150N22O27S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1956.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biogenesis of Beta Amyloid 1 43
Proteolytic Processing of Amyloid Precursor Protein (APP) Leading to beta-Amyloid (1-43) Generation
The generation of all amyloid-beta peptides, including Aβ43, is the result of a series of enzymatic cleavages of the amyloid precursor protein (APP), a type I transmembrane protein with a large extracellular domain and a shorter intracellular tail. frontiersin.org This process, known as the amyloidogenic pathway, involves two key enzymes: β-secretase and γ-secretase. nih.govabcam.com
The first step in the amyloidogenic pathway is the cleavage of APP by β-secretase. The primary β-secretase in the brain is an aspartic protease known as Beta-site APP Cleaving Enzyme 1 (BACE1). nih.govwikipedia.org BACE1 is synthesized in the endoplasmic reticulum and trafficked through the Golgi apparatus, where it undergoes maturation. nih.gov Its enzymatic activity is optimal in acidic environments, localizing its primary function to acidic intracellular compartments like the trans-Golgi network (TGN) and endosomes. frontiersin.orgnih.gov
BACE1 cleaves APP in its extracellular domain, near the transmembrane region. researchgate.net This cleavage occurs at the N-terminus of the Aβ sequence, specifically at the Asp+1 position, releasing a large soluble ectodomain known as sAPPβ and leaving a 99-amino acid C-terminal fragment (CTFβ or C99) bound to the membrane. cell-stress.comnih.gov The generation of this C99 fragment is the rate-limiting step for the subsequent production of all Aβ peptides, including Aβ43. nih.gov
Following β-secretase cleavage, the membrane-bound C99 fragment becomes the substrate for γ-secretase. This enzyme is a complex multi-protein assembly, comprising Presenilin (PSEN1 or PSEN2), Nicastrin, Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). nih.govnih.gov The presenilin protein forms the catalytic core of the complex. mdpi.com
Gamma-secretase performs an unusual intramembrane cleavage, meaning it cuts the C99 fragment within its transmembrane domain. nih.gov This cleavage is not a single event but a sequential process that results in Aβ peptides of varying lengths. cell-stress.com The process begins with an initial cleavage at the ε-site (at residue 49 of C99) or the ζ-site (at residue 46), which releases the APP intracellular domain (AICD). nih.govbmbreports.org This is followed by a series of trimming cleavages, typically occurring in tripeptide increments. nih.govelifesciences.org
One major pathway for Aβ production involves the progression from Aβ49 to Aβ46, then to Aβ43, and finally to the most common isoform, Aβ40. nih.gov This indicates that beta-Amyloid (1-43) serves as a crucial intermediate product in the generation of shorter Aβ species. nih.gov The specific cleavage site that produces Aβ43 is influenced by the amino acid sequence of the APP transmembrane domain. pnas.org Mutations within this region can alter the cleavage preference of γ-secretase, leading to a shift in the ratio of different Aβ species produced, such as increasing the relative amount of the highly amyloidogenic Aβ42. mdpi.compnas.org
| Enzyme | Protein Component(s) | Function | Cellular Location of Activity |
|---|---|---|---|
| Beta-Secretase | BACE1 | Cleaves APP to generate sAPPβ and the C99 fragment. | Trans-Golgi Network, Endosomes |
| Gamma-Secretase | Presenilin, Nicastrin, Aph-1, Pen-2 | Sequentially cleaves the C99 fragment within the membrane to generate Aβ peptides (including Aβ43) and AICD. | Endoplasmic Reticulum, Golgi, Cell Membrane |
Cellular Pathways of beta-Amyloid (1-43) Production and Release
The production of Aβ peptides, including Aβ43, is intricately linked to cellular trafficking pathways. Full-length APP is synthesized in the endoplasmic reticulum and moves through the secretory pathway to the cell surface. merckmillipore.comtandfonline.com During this transit and after internalization from the cell surface, APP can encounter the β- and γ-secretase enzymes.
The primary sites for the amyloidogenic processing of APP are the trans-Golgi network (TGN) and endosomal compartments. abcam.comnih.gov The acidic nature of these organelles provides the optimal environment for BACE1 activity. frontiersin.org After the initial cleavage by BACE1 in these compartments, the resulting C99 fragment is then cleaved by γ-secretase to generate Aβ peptides.
Once produced, Aβ peptides are released from the cell. The majority of Aβ is secreted into the extracellular space through exocytosis. nih.govnih.gov However, evidence also suggests that Aβ can accumulate intracellularly. cellsignal.com Neurons can also take up extracellular Aβ, which is then concentrated in endosomes and lysosomes, potentially seeding further aggregation. nih.gov
Investigating the Physiological Functions of Amyloid-Beta Peptides and Implications for beta-Amyloid (1-43)
While the pathological role of aggregated Aβ is well-documented, the physiological functions of the monomeric peptide are less understood but are an area of active investigation. The conservation of the Aβ sequence across vertebrate species suggests it serves beneficial biological roles. nih.gov Proposed functions for Aβ peptides include:
Antimicrobial Activity: Aβ has been shown to act as an antimicrobial peptide (AMP), capable of inhibiting the proliferation of various bacteria and fungi. It is suggested that Aβ can entrap pathogens within a network of amyloid fibrils, facilitating their clearance by immune cells. mdpi.com
Regulation of Synaptic Function: At physiological concentrations, Aβ may play a role in synaptic plasticity, the process that underlies learning and memory. Some studies suggest it can regulate neurotransmitter release and receptor function. en-journal.org
Neuroprotection and Injury Repair: There is evidence to suggest that Aβ production increases in response to brain injury and may have a role in promoting recovery and sealing leaks in the blood-brain barrier. nih.goven-journal.org
Tumor Suppression: Some research points to a potential role for Aβ in suppressing the proliferation of cancer cells. en-journal.org
These functions are generally attributed to the more common Aβ isoforms like Aβ40 and Aβ42. en-journal.org The specific physiological implications of Aβ43 are not yet well-defined but are presumed to be similar to those of other Aβ species. Given its role as a precursor to Aβ40, Aβ43 is an integral part of this physiological system. nih.gov However, like Aβ42, its longer length and increased hydrophobicity may also predispose it to aggregation, contributing to pathology when its clearance is impaired. cell-stress.com
| Physiological Function | Proposed Mechanism |
|---|---|
| Antimicrobial Defense | Entraps pathogens in fibrillar networks for clearance. mdpi.com |
| Synaptic Regulation | Modulates neurotransmitter release and synaptic plasticity. en-journal.org |
| Brain Injury Repair | Promotes recovery and helps seal the blood-brain barrier. nih.gov |
| Tumor Suppression | May inhibit the proliferation of cancerous cells. en-journal.org |
Structural Characterization of Beta Amyloid 1 43
Monomeric Conformation and Conformational Flexibility of beta-Amyloid (1-43)
In its soluble, monomeric form, beta-Amyloid (1-43) is highly flexible and lacks a fixed tertiary structure. nih.gov This conformational plasticity is a hallmark of intrinsically disordered proteins and is fundamental to the peptide's aggregation pathway. nih.govescholarship.org
While predominantly disordered in aqueous solutions, the Aβ monomer can adopt transient α-helical conformations. nih.govresearchgate.net This helical content is notably more stable in membrane-mimicking environments, such as in the presence of detergents or solvents like hexafluoroisopropanol (HFIP), which reflects the peptide's origin from a transmembrane protein domain. nih.govresearchgate.netuu.nl The C-terminal region of Aβ is initially part of an α-helix within the parent APP protein. nih.gov
A critical event in the amyloid cascade is the conformational transition from an α-helical or random coil state to a β-sheet structure. pnas.orgescholarship.org This transition is considered a pivotal step that initiates the aggregation process. nih.gov Molecular dynamics simulations have been instrumental in observing this α-helix to β-sheet transition, revealing it to be a key pathological structural change. nih.govpnas.orgjst.go.jp Studies on Aβ fragments have shown that the N-terminal domain (specifically residues 10-24) can exist in a dynamic equilibrium between α-helical and β-strand conformations, suggesting that stabilizing the α-helical state could inhibit fibril formation. researchgate.net This transition has been shown to be reversible under specific experimental conditions, such as by altering solvent polarity. uu.nl
In aqueous solution, the beta-Amyloid monomer is best described as an intrinsically disordered peptide (IDP), existing as a rapidly interconverting ensemble of conformations that are largely random coils. nih.govnih.govnih.gov This structural heterogeneity means the peptide does not have a single dominant folded structure. nih.gov Both experimental techniques, like Nuclear Magnetic Resonance (NMR), and computational studies have confirmed that the monomeric state is highly dynamic and mostly disordered. biorxiv.orgcase.edu Molecular dynamics simulations under various conditions consistently show the monomer behaving as a random coil, though it can transiently sample more compact, fibril-like conformations. biorxiv.org This intrinsic disorder and conformational flexibility are deeply involved in the peptide's ability to interact with various partners and to self-assemble into structured aggregates. nih.gov
High-Resolution Structural Analysis of beta-Amyloid (1-43) and Peptide Fragments
Investigating the transient and heterogeneous structures of Aβ(1-43) requires high-resolution techniques capable of capturing its dynamic nature. Solution-state NMR and molecular dynamics simulations are primary tools for characterizing the peptide's conformational landscape.
Solution-state NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules at atomic resolution. For Aβ(1-43), NMR studies have been fundamental in establishing that the monomeric peptide in aqueous solution is largely unstructured, adopting a random, extended-chain conformation. case.edu Due to the rapid aggregation and resulting signal broadening, studying the full-length, aggregation-prone peptide at the high concentrations required for NMR is challenging. diva-portal.org
To overcome these challenges, researchers often use specific experimental protocols to maintain the peptide in a monomeric state or study smaller, more soluble peptide fragments. case.edu For instance, hydrogen/deuterium exchange NMR experiments on a highly amyloidogenic fragment, Aβ(25-35), have been used to identify the core region of the amyloid fibril, pinpointing residues 28-35 as constituting the protected core. nih.govnih.gov NMR-derived models of Aβ fragments have also shown that they can fold into α-helical structures in membrane-mimicking media, providing insight into the early stages of amyloid formation. nih.gov
Molecular dynamics (MD) simulations provide a computational microscope to view the atomic-level movements and conformational changes of peptides over time. nih.gov MD has become an essential tool for sampling the vast and rugged conformational energy landscape of the intrinsically disordered Aβ(1-43) monomer. tandfonline.com
Table 1: Summary of Secondary Structure Content of Aβ Monomers from Simulation Studies This table synthesizes findings from molecular dynamics simulations on Aβ peptides, providing an overview of the predicted secondary structure percentages. Note that specific percentages can vary based on the force field, water model, and simulation length.
| Secondary Structure | Aβ42 (REMD) dergipark.org.tr | Aβ42 (Simulated) nih.gov | Aβ40 (Simulated) nih.gov |
|---|---|---|---|
| α-Helix | 11.0% | - | Initially high, then converts |
| β-Sheet / β-Strand | 3.4% | ~25% | Forms as an intermediate |
| Turn | 25.1% | - | Connects transient β-strands |
| Random Coil | 49.2% | ~75% | Dominant final state in water |
Fibrillar Architectures of beta-Amyloid (1-43) Aggregates
Upon aggregation, the disordered Aβ(1-43) monomers assemble into highly ordered, insoluble amyloid fibrils. nih.gov These fibrils are the main component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org The architecture of these fibrils is characterized by a core cross-β structure. frontiersin.orgwikipedia.org This structure consists of β-sheets where the individual β-strands are oriented perpendicular to the long axis of the fibril, with hydrogen bonds running parallel to it. pnas.orgnih.gov
High-resolution structural determination of these non-crystalline, insoluble aggregates relies on techniques such as solid-state NMR (ssNMR) and cryo-electron microscopy (cryo-EM). wikipedia.orgnih.govnih.gov These methods have revealed that Aβ fibrils are polymorphic, meaning they can adopt multiple different, stable fibrillar structures from the same peptide sequence. nih.govnih.govbiorxiv.org
Fibrils are typically unbranched, with diameters ranging from 7 to 13 nm, and are composed of multiple smaller subunits called protofilaments. frontiersin.orgwikipedia.org ssNMR studies on Aβ(1-40) and Aβ(1-42) fibrils have shown that the peptides often adopt a U-shaped or β-arch fold, with in-register parallel β-sheets. nih.govtandfonline.compnas.org This arrangement allows the side chains of identical residues from stacked peptides to align. In many structural models, a salt bridge between residues D23 and K28 helps stabilize the bend that brings two β-sheet regions into proximity. nih.govtandfonline.com While a specific high-resolution structure for Aβ(1-43) fibrils is less common in the literature than for Aβ40 and Aβ42, in silico modeling has suggested a potential β-turn located at residues Gly25–Lys28. escholarship.org
Table 2: General Characteristics of Aβ Fibrillar Architecture This table summarizes the common structural features of beta-Amyloid fibrils as determined by various high-resolution structural biology techniques.
| Structural Feature | Description |
|---|---|
| Core Motif | Cross-β structure; β-sheets run perpendicular to the fibril axis. frontiersin.orgwikipedia.org |
| β-Sheet Arrangement | Typically in-register and parallel, forming a double-layered β-sheet. nih.govpnas.org |
| Monomer Fold | Often a U-shaped or β-arch conformation. tandfonline.com |
| Stabilizing Interactions | Intermolecular hydrogen bonds, side-chain interactions, and specific salt bridges (e.g., D23-K28). nih.gov |
| Overall Morphology | Unbranched protofilaments (2-7 nm diameter) twist together to form mature fibrils (7-13 nm diameter). wikipedia.org |
| Polymorphism | Fibrils can form multiple distinct, self-propagating structural variants. nih.govnih.gov |
Cross-Beta Sheet Formation and Polymorphic Structures
The foundational structure of all amyloid fibrils, including those formed by Aβ(1-43), is the cross-β motif. portlandpress.com This architecture was first identified by X-ray fiber diffraction, which revealed a characteristic pattern indicating that the constituent β-strands are oriented perpendicular to the long axis of the fibril, while the hydrogen bonds that link them run parallel to it. nih.govpnas.org In this arrangement, individual Aβ peptides stack upon one another to form extended β-sheets.
A key feature of Aβ fibrils is their structural polymorphism, meaning they can adopt multiple, distinct, self-propagating fibrillar structures from a single polypeptide sequence. nih.gov These polymorphs can differ in the specific arrangement of β-strands within the sheets, which can be either parallel or antiparallel. portlandpress.comnih.gov In a parallel, in-register arrangement, identical residues from adjacent peptide molecules align along the fibril axis. nih.gov While early studies on Aβ fragments showed antiparallel arrangements, solid-state NMR data have indicated that fibrils formed from full-length Aβ peptides, such as Aβ(1-40) and Aβ(1-42), predominantly feature in-register parallel β-sheets. pnas.orgnih.govacs.org This structural diversity extends to the quaternary packing of the β-sheets, leading to fibrils with different morphologies (e.g., twisted or striated ribbons), stabilities, and potentially varying levels of cellular toxicity. nih.govnih.govucla.edu The existence of these different structural forms, or "strains," may contribute to variations in Alzheimer's disease pathology. nih.gov
| Feature | Description |
| Core Motif | Cross-β structure |
| β-Strand Orientation | Perpendicular to the fibril's long axis |
| Hydrogen Bond Orientation | Parallel to the fibril's long axis |
| Polymorphism | Ability to form multiple distinct fibril structures |
| β-Sheet Arrangements | Can be parallel or antiparallel portlandpress.comnih.gov |
| Dominant Aβ(1-40/42) Structure | In-register parallel β-sheets nih.govacs.org |
Steric Zipper Motifs in beta-Amyloid (1-43) Fibrils
The stability and tightly packed nature of the amyloid core are largely attributed to a structural motif known as the "steric zipper". ucla.edu Revealed by X-ray microcrystallography of short fibril-forming peptide segments, a steric zipper consists of a pair of β-sheets that are tightly mated. ucla.edunih.gov The side chains of the amino acids from the facing sheets interdigitate in a dry interface, excluding water and maximizing van der Waals contacts. mdpi.comfrontiersin.org This tight packing of side chains is a fundamental feature that stabilizes the amyloid structure. mdpi.comfrontiersin.org
In the context of full-length Aβ peptides, specific short segments are responsible for forming these steric zipper spines. ucla.edunih.gov Studies have identified fibril-forming segments in Aβ that can form these amyloid-like microcrystals, suggesting that common structural features are shared among different amyloidogenic proteins. ucla.edu These steric zippers can be formed between two identical polypeptide segments (homo-steric zippers) or between different segments (hetero-steric zippers). mdpi.com The variety of ways these self-complementary sequences can pack leads to the observed structural polymorphism of Aβ fibrils. ucla.edursc.org The steric zipper, therefore, represents the fundamental unit of amyloid-like fibrils and is considered the structural spine around which the rest of the peptide is organized. nih.govrsc.org
| Motif | Composition | Key Interaction | Function |
| Steric Zipper | A pair of tightly interdigitated β-sheets ucla.edunih.gov | Dry interface with interdigitating amino acid side chains mdpi.comfrontiersin.org | Provides high stability to the amyloid fibril core mdpi.com |
| Formation | Driven by self-complementary peptide sequences ucla.edu | Maximizes van der Waals contacts and excludes water frontiersin.org | Forms the structural "spine" of the fibril nih.gov |
Solid-State Nuclear Magnetic Resonance (ssNMR) Studies of Fibril Core
Due to the insoluble and non-crystalline nature of amyloid fibrils, traditional methods like X-ray crystallography and liquid-state NMR are not suitable for high-resolution structural determination. pnas.org Solid-state NMR (ssNMR) has emerged as a uniquely powerful technique for providing detailed structural constraints at the atomic level for these aggregates. nih.govnih.gov
ssNMR studies on Aβ fibrils have been instrumental in defining the core structure. By selectively labeling specific amino acid residues with isotopes like ¹³C and ¹⁵N, researchers can measure inter-atomic distances and determine torsion angles of the peptide backbone. pnas.org These measurements have confirmed the in-register parallel β-sheet organization in Aβ(1-40) and Aβ(1-42) fibrils. acs.org Furthermore, ssNMR can precisely identify which segments of the peptide are involved in the rigid β-sheet core and which remain flexible or disordered. pnas.org For Aβ(1-40), ssNMR has shown that approximately the first 10 residues are structurally disordered, while residues 12–24 and 30–40 adopt β-strand conformations. pnas.org A bend or loop region connecting these two β-sheets, involving residues 25–29, allows the sheets to pack against each other, with side-chain interactions, including a salt bridge between D23 and K28, stabilizing the core. pnas.org This detailed information is crucial for building accurate atomic models of the Aβ fibril. pnas.orgspringernature.com
| ssNMR Finding | Structural Implication for Aβ Fibrils |
| Intermolecular Distance Measurements | Confirmed in-register, parallel β-sheet alignment nih.govacs.org |
| Chemical Shift & Linewidth Analysis | Identified structurally ordered β-strand segments (residues 12-24, 30-40) and disordered N-terminal regions (residues 1-10) pnas.org |
| Torsion Angle Constraints | Defined the conformation of the bend region (residues 25-29) that connects the two β-sheets pnas.org |
| Side-Chain Proximity | Revealed key stabilizing interactions within the hydrophobic core, such as the D23-K28 salt bridge pnas.org |
Cryo-Electron Microscopy (cryo-EM) for Fibril Morphology and Resolution
Cryo-electron microscopy (cryo-EM) has revolutionized the structural biology of amyloid fibrils, allowing for the determination of near-atomic resolution structures from samples that are not amenable to crystallization. nih.gov This technique involves flash-freezing fibril suspensions in a thin layer of vitreous ice and imaging them with an electron microscope. Computational reconstruction from thousands of particle images can then generate high-resolution 3D density maps of the fibril. biorxiv.org
Cryo-EM studies have been critical in visualizing the polymorphism of Aβ fibrils directly. nih.govschroderlab.org Images reveal that fibrils can consist of one or more protofilaments twisted around each other, and these protofilaments can have different underlying folds. schroderlab.org For instance, cryo-EM has been used to determine the structures of multiple Aβ(1-40) fibril polymorphs grown in the presence of lipids, revealing distinct filament folds. schroderlab.org Crucially, cryo-EM analysis of Aβ fibrils purified directly from the brain tissue of Alzheimer's disease patients has shown that their structures differ significantly from those of fibrils formed in vitro. nih.gov Brain-derived fibrils were found to be polymorphic but shared conserved structural features, such as a right-handed twist, that were distinct from the lab-grown counterparts. nih.gov These findings underscore the importance of studying patient-derived material to understand the disease-relevant structures and highlight the power of cryo-EM to resolve the complex and polymorphic nature of Aβ fibrils. nih.govnih.gov
| Technique | Application to Aβ Fibrils | Key Findings | Resolution |
| Cryo-Electron Microscopy (cryo-EM) | 3D reconstruction of fibril structures from frozen-hydrated samples | Visualization of fibril morphology (e.g., twisted protofilaments) and polymorphism nih.govschroderlab.org | Near-atomic (e.g., ~3.2 Å) nih.govbiorxiv.org |
| Determination of distinct folds for different polymorphs schroderlab.org | |||
| Structural analysis of fibrils isolated from patient brain tissue nih.gov | |||
| Revealed that brain-derived fibril structures differ from in vitro-formed fibrils nih.gov |
Aggregation Dynamics and Oligomerization of Beta Amyloid 1 43
Fundamental Mechanisms of beta-Amyloid (1-43) Aggregation
The aggregation of Aβ peptides, including Aβ(1-43), is generally described by a nucleation-dependent polymerization mechanism. nih.govrsc.orgaging-us.comnih.gov This process involves the transition from soluble monomers to highly ordered fibrillar structures. frontiersin.orgrsc.orgaging-us.com
Nucleation-Dependent Polymerization Kinetics
Amyloid formation typically follows a sigmoidal kinetic curve, characterized by a lag phase, a rapid growth phase, and a saturation phase. nih.govrsc.orgaging-us.com This sigmoidal shape is indicative of a nucleation-dependent process, where the formation of a stable nucleus is a prerequisite for rapid polymer growth. nih.govrsc.orgaging-us.comnih.gov The lag phase corresponds to the time required for the formation of these initial nuclei. nih.govaging-us.com
Fibril Elongation by Monomer Addition
Once stable nuclei or existing fibrils are present, fibril elongation occurs primarily through the addition of soluble monomers to the ends of the growing fibrils. rsc.orgaging-us.comnih.govnih.gov This process is generally more energetically favorable and proceeds more quickly than primary nucleation. aging-us.com Fibril elongation can be viewed as a form of polymerization where monomers are added to the existing aggregate structure. rsc.orgnih.gov Studies suggest that fibril elongation can involve a "lock and dock" mechanism, where a monomer first attaches to the fibril surface ("docking") followed by conformational and orientational rearrangement to integrate into the fibril structure ("locking"). escholarship.org The rate of fibril elongation can be influenced by factors such as monomer concentration and the specific Aβ isoform. nih.govresearchgate.net
Oligomer Formation and Structural Heterogeneity of beta-Amyloid (1-43)
Oligomers are soluble, intermediate aggregates formed during the amyloid aggregation process. wikipedia.orgfrontiersin.orgmdpi.com They are considered key neurotoxic species in AD. wikipedia.orgfrontiersin.orgrsc.orgmdpi.com Aβ(1-43) forms oligomers, and these, along with other Aβ isoforms, exhibit structural heterogeneity. nih.govfrontiersin.orgmdpi.comnih.govbiorxiv.org
Discrete Molecular Dynamics (DMD) Investigations into Oligomer Size Distributions
Discrete Molecular Dynamics (DMD) simulations have been employed to investigate the oligomer formation and size distributions of various Aβ isoforms, including Aβ(1-43). nih.govnih.gov These simulations provide insights into the self-assembly process at a molecular level. nih.govnih.govmdpi.com
Studies using DMD have shown that Aβ(1-43) exhibits a multimodal oligomer size distribution. nih.govresearchgate.net This is in contrast to shorter isoforms like Aβ(1-38) and Aβ(1-40), which tend to form unimodal distributions dominated by smaller oligomers such as trimers or dimers. nih.govresearchgate.net For Aβ(1-43), DMD simulations have indicated a dominant maximum at trimers or tetramers, with additional propensities for forming larger oligomers, such as octamers and pentadecamers. nih.govresearchgate.net
The multimodal nature of the Aβ(1-43) oligomer size distribution suggests the formation of distinct oligomeric species of varying sizes. nih.govresearchgate.net These findings highlight the isoform-specific differences in oligomerization pathways and the structural heterogeneity that exists within the population of Aβ(1-43) oligomers. nih.govmdpi.comnih.govbiorxiv.org
Data from DMD simulations comparing the mass-weighted oligomer size distributions of different Aβ isoforms illustrate these differences:
| Aβ Isoform | Dominant Oligomer Size(s) (Mass-weighted) | Additional Maxima (Mass-weighted) |
| Aβ(1-38) | Trimer | None (Unimodal) nih.gov |
| Aβ(1-40) | Trimer | None (Unimodal) nih.gov |
| Aβ(1-42) | Trimer to Tetramer | Hexamers, Unidecamers, Pentadecamers nih.govresearchgate.net |
| Aβ(1-43) | Trimer | Increased Hexamer and Octamer propensities, Maximum between Penta- and Hexadecamers nih.govresearchgate.net |
These computational studies complement experimental efforts to characterize the diverse oligomeric species formed by Aβ(1-43) and other isoforms, contributing to a better understanding of their structural features and potential roles in AD pathogenesis. nih.govmdpi.comnih.govbiorxiv.org
Structural and Morphological Characterization of beta-Amyloid (1-43) Oligomer Ensembles
Structural and morphological studies aim to elucidate the diverse forms that Aβ(1-43) aggregates can adopt. While extensive characterization has been performed on Aβ(1-40) and Aβ(1-42), studies comparing multiple isoforms, including Aβ(1-43), provide insights into the structural preferences dictated by the C-terminal sequence.
Research using techniques such as discrete molecular dynamics (DMD) simulations has compared the conformational ensembles of oligomers formed by different Aβ isoforms. These studies suggest variations in secondary structure content. For instance, the coil content in Aβ(1-43) appears to be independent of its assembly state, a characteristic that differentiates it from Aβ(1-38), Aβ(1-40), and Aβ(1-42) nih.gov. The average turn content in Aβ(1-43) oligomers has been reported to be lower compared to oligomers formed by Aβ(1-40) and Aβ(1-42) nih.gov.
Morphological analysis using techniques like electron microscopy (EM) has revealed distinct early oligomeric structures for different Aβ isoforms. While specific detailed morphological descriptions focusing solely on Aβ(1-43) oligomers in isolation are less prevalent in the provided snippets compared to Aβ(1-40) and Aβ(1-42), comparative studies indicate that the C-terminal length significantly influences the morphology of early assemblies pnas.org. Aβ(1-42), for example, tends to form quasicircular spheroidal structures, which then associate into chains pnas.org. Given the structural similarities and differences in aggregation kinetics between Aβ(1-43) and Aβ(1-42), it is plausible that Aβ(1-43) also forms distinct oligomeric morphologies, although specific details require further dedicated investigation.
Formation and Stability of Soluble beta-Amyloid (1-43) Oligomers
The formation of soluble Aβ(1-43) oligomers is an early and critical step in the aggregation pathway. These soluble species are transient and can evolve into larger aggregates and fibrils wikipedia.orgaging-us.commdpi.com. Aβ(1-43) forms A11-positive oligomers, indicative of a specific oligomeric conformation, relatively early during incubation nih.gov. This rapid formation suggests that Aβ(1-43) can quickly contribute to the pool of potentially toxic soluble aggregates.
The stability of soluble Aβ(1-43) oligomers is influenced by various factors, including peptide concentration, pH, temperature, and the presence of other molecules nih.govdiva-portal.orgbiorxiv.org. The transition from soluble oligomers to insoluble fibrils is a concentration-dependent process rsc.orgresearchgate.net. The interplay of these factors dictates the lifetime and fate of soluble Aβ(1-43) oligomers, influencing their potential for neurotoxicity and their progression towards fibril formation.
Quantitative Kinetic Analysis of beta-Amyloid (1-43) Fibril Formation
Quantitative kinetic analysis provides valuable insights into the mechanisms and rates of Aβ(1-43) fibril formation. The process is generally described by a nucleation-dependent polymerization model, characterized by a lag phase, an elongation phase, and a plateau phase aging-us.comrsc.orgfrontiersin.org.
Thioflavin T (ThT) Fluorescence Assays for Fibril Mass Monitoring
Thioflavin T (ThT) fluorescence is a widely used technique to monitor the kinetics of amyloid fibril formation by tracking the increase in fibril mass over time rsc.orgnih.govgoogle.comtandfonline.com. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-beta sheet structure characteristic of amyloid fibrils google.comtandfonline.commdpi.com. The resulting fluorescence intensity is typically proportional to the amount of amyloid fibrils present google.com.
While many ThT studies focus on Aβ(1-40) and Aβ(1-42), the principles apply to Aβ(1-43) fibril formation. The kinetics of Aβ aggregation monitored by ThT typically show a sigmoidal curve. The lag phase corresponds to the initial nucleation events, the elongation phase reflects the rapid addition of monomers to the growing fibril ends, and the plateau phase indicates the cessation of net fibril formation aging-us.comrsc.orgfrontiersin.org. Studies involving Aβ(1-43) in mixtures with other isoforms have shown that Aβ(1-43) can significantly influence the lag phase of aggregation, suggesting its role in the nucleation process nih.gov.
Atomic Force Microscopy (AFM) for Aggregate Morphological Evolution
Atomic Force Microscopy (AFM) is a powerful tool for visualizing the morphology of Aβ aggregates at the nanoscale and observing the evolution of these structures over time diva-portal.orgdigar.eemdpi.complos.orgpnas.orguwaterloo.ca. AFM can resolve individual oligomers, protofibrils, and mature fibrils, providing detailed information about their size, shape, and distribution uwaterloo.ca.
AFM studies have been instrumental in characterizing the diverse morphologies adopted by Aβ aggregates, including spherical oligomers, curvilinear protofibrils, and rigid fibrils diva-portal.orgpnas.orgmdpi.com. While much of the detailed AFM work in the provided snippets focuses on Aβ(1-42), the technique is equally applicable to studying the morphological evolution of Aβ(1-43) aggregates. Observing Aβ(1-43) aggregation by AFM can reveal how its unique sequence influences the structural pathways of aggregation and the resulting aggregate morphologies.
Quasielastic Light Scattering (QLS) for Hydrodynamic Radius Determination
Quasielastic Light Scattering (QLS), also known as Dynamic Light Scattering (DLS), is a non-invasive technique used to determine the size of particles in solution by measuring their diffusion coefficients digar.eenih.govresearchgate.netnih.govmdpi.com. This technique is particularly useful for monitoring protein aggregation reactions and determining the hydrodynamic radius of the forming aggregates over time nih.govmdpi.com.
QLS/DLS can provide information about the size distribution of Aβ(1-43) species in solution during the aggregation process, from small monomers and oligomers to larger fibrillar structures nih.govmdpi.com. By tracking changes in the hydrodynamic radius, QLS can help to characterize the kinetics of aggregate growth and identify different intermediate species formed during Aβ(1-43) aggregation. Studies using DLS on other Aβ isoforms have revealed distinct aggregation behaviors and aggregate sizes pnas.orgmdpi.com, suggesting that QLS/DLS would similarly highlight unique aspects of Aβ(1-43) aggregation kinetics and size distribution.
Biophysical Modulators of beta-Amyloid (1-43) Aggregation Kinetics
Factors known to affect Aβ aggregation in general, and likely relevant to Aβ(1-43), include pH, temperature, ionic strength, and peptide concentration nih.govdiva-portal.orgbiorxiv.org. For instance, changes in pH can alter the charge state of the peptide, affecting its self-association properties nih.gov. Temperature can influence the kinetics of beta-sheet formation and stacking nih.gov.
The presence of other molecules can also act as biophysical modulators. Metal ions, such as copper and zinc, have been shown to interact with Aβ peptides and influence their aggregation nih.govdigar.eeplos.org. Lipids and cell membranes can also modulate Aβ aggregation, affecting the rate of aggregation and the formation of aggregates on membrane surfaces biorxiv.orgmdpi.comuwaterloo.ca.
Furthermore, the aggregation of Aβ(1-43) is influenced by the presence of other Aβ isoforms. Studies have demonstrated that Aβ(1-43) can significantly impact the aggregation behavior of Aβ(1-40) in mixtures, specifically by reducing the lag phase of aggregation nih.gov. This highlights the importance of considering the complex mixture of Aβ species present in vivo when studying the aggregation of individual isoforms like Aβ(1-43). Post-translational modifications of Aβ peptides can also modulate their aggregation properties nih.gov.
Influence of C-Terminal Amino Acid Residues on Aggregation Propensity
The C-terminal amino acid sequence of Aβ peptides significantly influences their aggregation properties. The carboxy terminus of the beta-amyloid protein is critical for the seeding of amyloid formation tocris.comsigmaaldrich.com. Aβ(1-43) differs from the more abundant Aβ(1-40) and Aβ(1-42) by the presence of additional amino acid residues at its C-terminus. Studies have indicated that Aβ(1-43) aggregates faster and may be more neurotoxic than Aβ(1-42) nih.gov. This suggests that the specific residues at the C-terminus of Aβ(1-43) play a crucial role in accelerating the aggregation process compared to its shorter counterparts. Molecular dynamics simulations examining oligomer formation of different Aβ isoforms, including Aβ(1-38), Aβ(1-40), Aβ(1-42), and Aβ(1-43), have revealed isoform-specific oligomer size distributions and conformational ensembles nih.gov. The difference at the C-terminus between Aβ(1-40) and Aβ(1-42) results in distinct conformational ensembles and oligomerization pathways, and it is posited that oligomer formation is sensitive to C-terminal truncation nih.gov.
Impact of Protein Concentration on Aggregation Pathways
The concentration of the Aβ peptide is a key factor influencing its aggregation kinetics and pathways researchgate.netrsc.org. At low peptide concentrations, the formation of initial aggregates (nucleation) is the rate-limiting step. As the protein concentration increases, the rate of aggregation generally increases acs.org. Higher concentrations can favor different aggregation pathways, potentially leading to variations in the types and sizes of oligomers and fibrils formed researchgate.net. Studies on Aβ(1-40) have shown that increasing peptide concentration can influence the coil-to-beta-strand transition and subsequent beta-sheet accumulation researchgate.net. The aggregation process can proceed through nucleation-dependent polymerization, where small oligomers form a nucleus that can then grow by incorporating more monomers researchgate.net. The specific concentration can impact the balance between on-pathway and off-pathway aggregation events.
Effects of Environmental Factors on Fibrillogenesis
A variety of environmental factors can significantly influence the conformational transition and fibrillogenesis of Aβ peptides, including Aβ(1-43) plos.orgfrontiersin.orgresearchgate.net. These factors can affect the thermodynamic stability of different Aβ conformations and alter aggregation pathways plos.org.
pH: Changes in pH can influence the ionization state of amino acid residues within the peptide, affecting its charge distribution and propensity for self-association frontiersin.orgresearchgate.net. Different pH conditions can lead to the formation of distinct aggregate morphologies nih.gov.
Metal Ions: The presence and concentration of metal ions, such as zinc (Zn(II)) and copper (Cu(II)), are known to promote Aβ aggregation frontiersin.orgresearchgate.netdigar.ee. These ions can interact with specific residues in the Aβ sequence, influencing peptide conformation and promoting the formation of aggregates digar.ee.
Temperature: Temperature affects the kinetics of Aβ fibrillization frontiersin.orgresearchgate.net. Higher temperatures generally facilitate Aβ aggregation, although the specific effects can depend on the peptide concentration and thermal history researchgate.net. Temperature can influence the velocity of aggregation and the formation of beta-sheet structures researchgate.net.
Ionic Strength: The ionic strength of the solution can also impact Aβ aggregation by affecting electrostatic interactions between peptide molecules frontiersin.orgresearchgate.net.
Membranes: Biological membranes and their phospholipid bilayer mimics can serve as biologically relevant environments that influence Aβ aggregation nih.gov. The enzymatic processing of amyloid precursor protein (APP) occurs within membrane bilayers, and Aβ can concentrate in certain membrane domains nih.gov. Membranes can affect the structural heterogeneity of Aβ fibrils and lead to the formation of fibril structures different from those grown in aqueous solutions nih.gov.
These environmental factors can work in concert with the intrinsic properties of Aβ(1-43) to modulate its aggregation and the formation of neurotoxic species.
Oligomer Size Distribution of Aβ Isoforms
Discrete molecular dynamics simulations have provided insights into the oligomer size distributions of various Aβ isoforms, highlighting differences based on their C-terminal lengths nih.gov.
| Aβ Isoform | Dominant Oligomer Size(s) | Additional Maxima |
| Aβ(1-38) | Trimer | Unimodal |
| Aβ(1-40) | Trimer | Unimodal |
| Aβ(1-42) | Trimer or Tetramer | Hexamers, Unidecamers |
| Aβ(1-43) | Trimer or Tetramer | Octamers, Pentadecamers |
Note: Data based on discrete molecular dynamics simulations of self-assembly of 32 unstructured monomer peptides nih.gov.
Interactions of Beta Amyloid 1 43 with Biological Components
Interaction of beta-Amyloid (1-43) with Cellular Membranes and Lipid Bilayers
The cell membrane is a primary site of interaction for extracellular Aβ peptides. The lipid bilayer provides a unique environment that can significantly alter the peptide's structure and aggregation propensity. This interaction is not uniform and is governed by a combination of forces and the specific composition of the membrane.
The initial association of Aβ peptides with the cell membrane is governed by a balance of electrostatic and hydrophobic interactions. nih.gov The Aβ peptide sequence contains both charged and hydrophobic residues, allowing for complex interactions with the diverse chemical landscape of a lipid bilayer.
Electrostatic attraction is a key initiating factor, particularly between the positively charged residues of the Aβ peptide and the negatively charged head groups of certain phospholipids (B1166683), such as phosphatidylserine, which may become exposed on the outer leaflet of the cell membrane under conditions of cellular stress. nih.govnih.gov This attraction helps to concentrate the peptide at the membrane surface. nih.gov Following this initial tethering, hydrophobic forces come into play. The hydrophobic C-terminal region of the Aβ peptide can insert itself into the nonpolar, hydrophobic core of the lipid bilayer. nih.gov This insertion is a critical step that precedes conformational changes and aggregation.
Upon interacting with the lipid membrane, Aβ (1-43) undergoes significant conformational transitions. In aqueous solution, monomeric Aβ is predominantly in a random coil or α-helical conformation. However, the membrane environment catalyzes a shift towards a β-sheet-rich structure. nih.govmdpi.com This transition is a hallmark of amyloidogenic proteins and is the foundational step for aggregation.
Circular dichroism spectroscopy studies on various Aβ isoforms, including Aβ (1-43), have demonstrated this structural conversion. After incubation, Aβ (1-43) shows a clear spectral signature indicating a predominantly β-sheet organization, which is characteristic of an aggregated state. This lipid-induced conformational change is thought to be a critical nucleating event for the formation of larger, insoluble amyloid assemblies. mdpi.com
Below is a table summarizing the secondary structure content of different Aβ peptides after a two-week incubation period, as determined by far-UV CD spectra deconvolution.
| Aβ Peptide | α-Helix (%) | β-Sheet (%) | Turns (%) | Unordered (%) |
| Aβ (1-37) | 16.5 | 32.7 | 21.6 | 29.2 |
| Aβ (1-38) | 17.5 | 32.1 | 21.6 | 28.8 |
| Aβ (1-40) | 18.0 | 32.3 | 21.5 | 28.2 |
| Aβ (1-42) | 1.8 | 51.5 | 24.1 | 22.6 |
| Aβ (1-43) | 1.0 | 52.8 | 24.4 | 21.8 |
| Data derived from analysis of far-UV CD spectra. |
The specific lipid composition of the membrane plays a crucial role in modulating Aβ interactions. Lipid rafts, which are microdomains enriched in cholesterol, sphingolipids, and gangliosides, are considered hotspots for Aβ binding and aggregation. mdpi.comresearchgate.net
Ganglioside GM1: This glycosphingolipid has been identified as a key molecule that binds Aβ and acts as a seed for amyloid fibril formation. mdpi.comnih.gov Aβ peptides can specifically recognize and bind to clusters of GM1 within the membrane. mdpi.com
Cholesterol: Cholesterol is a critical modulator of Aβ-membrane interactions. It does not appear to act in isolation but rather influences the conformation and clustering of other lipids, like GM1. nih.gov Studies suggest that cholesterol can stabilize GM1 dimers, creating a "chalice-shaped receptacle" that facilitates Aβ binding. nih.gov The presence of cholesterol in membranes has been shown to increase the binding capacity for Aβ and promote its aggregation. mdpi.comnih.gov In some model systems, Aβ interaction is observed only in lipid layers that contain cholesterol. nih.gov The optimal cholesterol content for Aβ binding and aggregation has been suggested to be around 35% in sphingomyelin-rich regions. mdpi.com
The cell membrane can act as a catalytic surface, accelerating the aggregation of Aβ peptides. jneurosci.org By concentrating the peptides and facilitating their conformational change to a β-sheet structure, the membrane lowers the kinetic barrier for nucleation. nih.govjneurosci.org This process, known as heterogeneous nucleation, is more efficient than aggregation in the aqueous phase alone.
Once nucleated, these membrane-associated aggregates can grow by recruiting more Aβ monomers from the solution. These oligomers and protofibrils can disrupt membrane integrity through various proposed mechanisms, including the formation of pore-like structures or by extracting lipids from the bilayer in a detergent-like manner. nih.govnih.gov In vivo studies using mouse models with membrane-anchored Aβ have demonstrated that this membrane association robustly accelerates the deposition of amyloid plaques and exacerbates related toxicity, supporting the pivotal role of Aβ-membrane interactions in pathogenesis. jneurosci.org
Molecular Interactions of beta-Amyloid (1-43) with Membrane Proteins and Receptors
Beyond lipids, Aβ (1-43) interacts with a variety of proteins and receptors on the cell surface. These interactions can mediate the peptide's clearance, internalization, and signaling activities.
Several cell surface receptors have been identified as binding partners for Aβ peptides. While much of the research has focused on the Aβ (1-40) and (1-42) isoforms, these interactions are considered relevant for Aβ (1-43) as well.
Low-Density Lipoprotein Receptor-related Protein 1 (LRP1): LRP1 is a large endocytic receptor involved in the clearance of numerous ligands, including Aβ. frontiersin.org It mediates the transport of Aβ out of the brain across the blood-brain barrier. frontiersin.org Surface plasmon resonance analyses have determined the binding affinities of Aβ isoforms to different domains of LRP1, although some conflicting reports exist. nih.gov Generally, LRP1 shows a high binding affinity for Aβ peptides. nih.gov
The following table presents reported dissociation constants (Kd) for Aβ isoforms with LRP1 ligand-binding domains.
| Aβ Isoform | LRP1 Domain | Dissociation Constant (Kd) (nM) |
| Aβ (1-40) | Domain II | 0.57 ± 0.12 |
| Aβ (1-40) | Domain IV | 1.24 ± 0.01 |
| Aβ (1-42) | Domain II | 3.00 ± 0.11 |
| Aβ (1-42) | Domain IV | 10.10 ± 0.03 |
| Data from surface plasmon resonance analysis. Lower Kd values indicate higher binding affinity. nih.gov |
Cellular Prion Protein (PrPC): PrPC, a glycosylphosphatidylinositol-anchored protein, has been identified as a high-affinity receptor for Aβ oligomers. tandfonline.commdpi.com The binding site for Aβ has been mapped to the N-terminal domain of PrPC. mdpi.com This interaction is thought to mediate some of the downstream toxic effects of Aβ oligomers on synaptic function. nih.govfrontiersin.org
Heparan Sulfate (B86663) Proteoglycans (HSPGs): HSPGs are abundant on the cell surface and in the extracellular matrix. The highly sulfated heparan sulfate (HS) chains of these proteins bind directly to Aβ through electrostatic interactions. nih.govnih.gov This binding is crucial for the cellular internalization of Aβ and can also accelerate its aggregation. nih.govoup.comjneurosci.org The major HS binding motif within the Aβ sequence has been identified as residues 12-17 (VHHQKL). nih.gov HSPGs and LRP1 may act cooperatively to mediate the cellular uptake of Aβ. nih.govjneurosci.org
Alpha-7 Nicotinic Acetylcholine Receptor (α7nAChR): This ligand-gated ion channel, prevalent in the hippocampus and cortex, binds to Aβ with high affinity. jneurosci.orgnih.gov The interaction is complex and appears to be concentration-dependent. At low, picomolar concentrations, Aβ can activate the receptor, which may be part of a normal physiological function. nih.govplos.org However, at higher, nanomolar concentrations associated with pathological conditions, Aβ can inhibit or cause prolonged desensitization of the receptor. plos.orgmdpi.com This interaction is implicated in mediating Aβ's effects on synaptic plasticity and neurotoxicity. jneurosci.org
Receptor-Mediated Internalization Mechanisms of beta-Amyloid (1-43)
The cellular uptake of amyloid-beta (Aβ) peptides is a critical step in the pathological cascade of Alzheimer's disease, contributing to intracellular accumulation and neurotoxicity. While the internalization mechanisms of the more abundant Aβ isoforms, Aβ(1-40) and Aβ(1-42), have been extensively studied, specific research on beta-Amyloid (1-43) (Aβ(1-43)) is less common. However, it is understood that various Aβ species can be internalized through receptor-mediated endocytosis involving several cell-surface receptors.
One of the key pathways implicated in the internalization of Aβ peptides, including Aβ(1-43), involves heparan sulfate proteoglycans (HSPGs). Research has demonstrated that Aβ isoforms, including Aβ(1-43), compete with apolipoprotein E (apoE) for cellular uptake through a common pathway that is dependent on HSPGs. This suggests that HSPGs act as initial docking sites for Aβ(1-43) on the cell surface, facilitating its subsequent internalization.
Other receptors known to be involved in the endocytosis of Aβ in general, and likely play a role in Aβ(1-43) uptake, include the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), scavenger receptors, and the N-methyl-D-aspartate (NMDA) receptor. The process often occurs via clathrin-mediated endocytosis, where the binding of Aβ to its receptor triggers the formation of clathrin-coated pits that invaginate and pinch off to form intracellular vesicles. These vesicles then traffic the internalized Aβ to endosomes and lysosomes for degradation or, in a pathological context, aggregation. While direct evidence exclusively for Aβ(1-43) is limited, the shared structural motifs among Aβ peptides suggest that Aβ(1-43) likely utilizes a similar repertoire of receptors and endocytic machinery for its entry into neuronal and glial cells.
Table 1: Receptors Implicated in the Internalization of Amyloid-Beta Peptides
| Receptor | General Role in Aβ Internalization | Putative Role in Aβ(1-43) Internalization |
| Heparan Sulfate Proteoglycans (HSPGs) | Act as initial docking sites for Aβ, facilitating its binding to other receptors and subsequent endocytosis. | Competes with apoE for cellular uptake, suggesting a direct role in its internalization pathway. |
| Low-Density Lipoprotein Receptor-related Protein 1 (LRP1) | A major receptor for Aβ clearance in the brain, mediating its endocytosis and transcytosis across the blood-brain barrier. | Likely involved due to its role in clearing various Aβ species. |
| Scavenger Receptors (e.g., SCARA1, CD36) | Mediate the uptake and clearance of fibrillar Aβ by microglia. | Potential involvement in the clearance of aggregated Aβ(1-43). |
| N-methyl-D-aspartate (NMDA) Receptor | Aβ oligomers can bind to NMDA receptors, leading to their internalization and subsequent synaptic dysfunction. | Possible involvement in Aβ(1-43)-mediated synaptotoxicity. |
Inter-protein Interactions Involving beta-Amyloid (1-43)
Cross-Seeding Potential with Other Amyloid-Beta Species
Beta-Amyloid (1-43) is recognized for its high amyloidogenicity and potent ability to act as a seed for the aggregation of other Aβ species. utexas.edu The process of "cross-seeding," where pre-formed aggregates of one Aβ isoform accelerate the aggregation of another, is a critical phenomenon in the development of amyloid plaques.
Studies have shown that Aβ(1-43) has a rapid aggregation kinetic, similar to or even faster than that of Aβ(1-42), which is considered the most pathogenic isoform. oup.com When introduced into an environment containing other Aβ peptides, Aβ(1-43) can significantly shorten the lag phase of their aggregation. Notably, Aβ(1-43) has been demonstrated to be a potent seed for the aggregation of Aβ(1-42). utexas.edu This suggests that even small amounts of Aβ(1-43) could trigger a cascade of Aβ(1-42) plaque formation in the brain. utexas.edu
The cross-seeding efficiency between different Aβ isoforms is thought to be dependent on their structural compatibility. The ability of Aβ(1-43) to effectively seed the aggregation of Aβ(1-42) implies a structural similarity in their aggregation-prone regions, allowing for the recruitment and conformational conversion of Aβ(1-42) monomers onto the growing Aβ(1-43) fibril template. In contrast, the interaction between Aβ(1-43) and the more abundant Aβ(1-40) is less well-characterized but is presumed to be less efficient due to structural differences.
Table 2: Comparative Aggregation Properties of Aβ Isoforms
| Aβ Isoform | Relative Aggregation Rate | Seeding Potential |
| Aβ(1-40) | Slower | Lower |
| Aβ(1-42) | Rapid | High |
| Aβ(1-43) | Rapid | Very High (especially for Aβ(1-42)) |
Molecular Interactions with Tau Protein and Implications for Post-Translational Modification
The interplay between amyloid-beta and the microtubule-associated protein Tau is a central aspect of Alzheimer's disease pathology. Aβ is widely believed to act upstream of Tau pathology, initiating a cascade of events that leads to the hyperphosphorylation and aggregation of Tau into neurofibrillary tangles (NFTs). While much of the research has focused on Aβ(1-42), the principles of this interaction are likely applicable to other aggregation-prone species like Aβ(1-43).
The interaction between Aβ and Tau is thought to be mediated through the activation of various protein kinases. Aβ oligomers can interact with cell surface receptors, triggering intracellular signaling cascades that lead to the activation of kinases such as Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-dependent Kinase 5 (CDK5). acs.org These kinases, in turn, phosphorylate Tau at multiple sites. acs.org
Hyperphosphorylated Tau detaches from microtubules, disrupting their stability and impairing axonal transport. The unbound, phosphorylated Tau is then prone to misfolding and aggregation, initially forming soluble oligomers and eventually insoluble NFTs. Specific phosphorylation sites on Tau, such as Ser262 and Ser396, have been identified as being critical for Aβ-induced Tau toxicity. nih.govmdpi.com
Furthermore, Aβ can also induce other post-translational modifications of Tau, including cleavage by caspases and calpains, which can generate truncated forms of Tau that are more prone to aggregation. frontiersin.orgijbs.com The direct molecular interaction between Aβ and Tau is also a subject of investigation, with some studies suggesting that Aβ can directly bind to Tau and promote its aggregation. nih.gov This cross-seeding mechanism between two distinct amyloidogenic proteins could further accelerate the pathological process. nih.gov Given the high aggregation propensity of Aβ(1-43), it is plausible that it could be a potent initiator of this pathological cascade leading to Tau hyperphosphorylation and NFT formation.
Table 3: Key Kinases and Post-Translational Modifications of Tau Induced by Aβ
| Kinase/Enzyme | Post-Translational Modification | Implication for Tau Pathology |
| Glycogen Synthase Kinase-3β (GSK-3β) | Phosphorylation | Promotes detachment from microtubules and aggregation. |
| Cyclin-dependent Kinase 5 (CDK5) | Phosphorylation | Contributes to hyperphosphorylation at multiple sites. acs.org |
| Calpain-1 | Cleavage | Generates truncated Tau fragments that are prone to aggregation. frontiersin.orgijbs.com |
| Caspases | Cleavage | Produces pro-aggregant Tau species. |
Mechanisms of Cellular Impact of Beta Amyloid 1 43
Molecular Mechanisms of beta-Amyloid (1-43)-Induced Membrane Destabilization
The interaction of beta-Amyloid (1-43) with cellular membranes is a primary mechanism of its toxicity. These interactions can lead to a loss of membrane integrity, disrupting the crucial barrier between the cell's interior and the extracellular environment.
A leading hypothesis for amyloid-beta-induced cellular toxicity is the formation of pores or ion channels within the lipid bilayer of cell membranes. While much of the research in this area has focused on the more abundant Aβ(1-42) isoform, the structural similarities and high hydrophobicity of beta-Amyloid (1-43) suggest a comparable mechanism. It is proposed that oligomeric forms of these longer amyloid-beta peptides can insert themselves into the membrane, creating unregulated channels. mefst.hr
These pore-like structures are thought to be formed by several amyloid-beta molecules assembling into a barrel-like structure that spans the membrane. This formation disrupts the normal, selective permeability of the membrane, leading to an uncontrolled influx and efflux of ions and other small molecules. mefst.hr
The formation of pores by beta-Amyloid (1-43) oligomers directly leads to membrane permeabilization. This disruption of the membrane's barrier function results in an uncontrolled flow of ions, such as calcium (Ca2+), across the membrane. This loss of ion homeostasis is a critical factor in cellular dysfunction. The influx of Ca2+ is particularly detrimental, as calcium is a key second messenger in numerous cellular signaling pathways. Aberrant increases in intracellular calcium can trigger a cascade of neurotoxic events, including mitochondrial dysfunction and the activation of apoptotic pathways.
Beyond the formation of discrete pores, beta-Amyloid (1-43) oligomers can cause more generalized damage to the cell membrane. This can include altering membrane fluidity and inducing lipid peroxidation, which further compromises membrane integrity. nih.gov The accumulation of these peptides can lead to significant structural damage to the neuronal membrane.
Cells possess mechanisms to repair damage to their plasma membranes. However, the persistent and widespread nature of the damage induced by amyloid-beta oligomers may overwhelm these repair pathways. This failure of membrane repair mechanisms can lead to a progressive loss of cellular function and, ultimately, cell death.
beta-Amyloid (1-43)-Induced Synaptic and Neuronal Dysfunction
The neurotoxic effects of beta-Amyloid (1-43) are particularly evident at the synapse, the critical junction for communication between neurons. The disruption of synaptic function is an early and central event in the pathogenesis of Alzheimer's disease.
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. A key measure of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Research has demonstrated that longer forms of amyloid-beta, including beta-Amyloid (1-43), are potent inhibitors of LTP. physiology.org In studies comparing the effects of various amyloid-beta isoforms on hippocampal LTP, beta-Amyloid (1-43) was found to significantly impair this crucial process. This inhibition of LTP disrupts the cellular mechanisms underlying learning and memory, contributing to the cognitive decline observed in Alzheimer's disease.
| Beta-Amyloid Isoform | Concentration | Effect on LTP |
|---|---|---|
| Aβ(1-37) | 200 nM | No significant effect |
| Aβ(1-38) | 200 nM | No significant effect |
| Aβ(1-39) | 200 nM | No significant effect |
| Aβ(1-40) | 200 nM | No significant effect |
| Aβ(1-42) | 200 nM | Significant inhibition |
| Aβ(1-43) | 200 nM | Significant inhibition |
| Aβ(1-45) | 200 nM | Significant inhibition |
| Aβ(1-46) | 200 nM | Significant inhibition |
The impairment of synaptic plasticity and transmission by beta-Amyloid (1-43) leads to broader neuronal dysfunction. The accumulation of these peptides can trigger a cascade of detrimental events within the neuron. As previously mentioned, the disruption of calcium homeostasis is a key factor. This, in turn, can lead to oxidative stress, the production of reactive oxygen species that damage cellular components, and mitochondrial dysfunction, impairing the cell's energy production. nih.gov
Furthermore, the interaction of beta-Amyloid (1-43) with various receptors on the neuronal surface can disrupt normal signaling pathways. The inflammatory response triggered by the accumulation of amyloid-beta also contributes to neuronal damage, as microglia and astrocytes, the brain's immune cells, release pro-inflammatory cytokines in response to the amyloid deposits. nih.gov This chronic neuroinflammation creates a toxic environment that further exacerbates neuronal dysfunction and contributes to cell death.
Intercellular Propagation of beta-Amyloid (1-43) Pathology
The progression of Alzheimer's disease is characterized by the spread of amyloid-beta (Aβ) pathology throughout the brain in a hierarchical pattern. This propagation is not random but follows anatomically connected pathways, suggesting a mechanism of cell-to-cell transmission. The concept of a "prion-like" spread has gained considerable traction to explain this phenomenon, where misfolded Aβ aggregates act as seeds, inducing the misfolding of native Aβ peptides in neighboring cells. This section will delve into the prion-like spread of beta-amyloid (1-43) aggregates and the specific modes of their intercellular transfer.
Prion-like Spread of Amyloid-Beta (1-43) Aggregates
The prion hypothesis for amyloid-beta posits that misfolded Aβ aggregates can self-propagate by acting as a template to convert normally folded Aβ peptides into a pathological conformation. This process is analogous to the mechanism by which the prion protein (PrP) propagates in diseases like Creutzfeldt-Jakob disease. A growing body of evidence supports that Aβ, including the Aβ(1-43) variant, exhibits these prion-like properties.
Research has demonstrated that aggregates of Aβ can seed cerebral Aβ deposition in a prion-like manner when injected into genetically modified mice. nih.gov Studies investigating the relative seeding activities of different Aβ variants have highlighted the significance of longer C-terminal forms. Aggregates composed of Aβ(1-43) have been shown to exhibit enhanced prion-like seeding activity compared to other major Aβ variants like Aβ(1-40) and Aβ(1-42). nih.govresearchgate.net This suggests that Aβ(1-43) may play a crucial role as a seed in the initial stages of Aβ pathology in Alzheimer's disease. nih.govresearchgate.net
The process of prion-like spread involves a slow nucleation phase, where Aβ monomers misfold and aggregate into small, stable nuclei or "seeds". This is followed by a more rapid elongation phase, where these seeds recruit and convert more Aβ monomers, leading to the growth of larger fibrils and plaques. frontiersin.org This seeded aggregation is a fundamental feature of the pathogenesis of Alzheimer's disease. nih.gov The spread of these pathological seeds within the brain contributes to the progressive nature of the disease. nih.gov
Modes of Intercellular Transfer (e.g., Exosomes, Tunneling Nanotubes)
The cell-to-cell transfer of Aβ(1-43) aggregates is a critical step in the propagation of pathology. Several mechanisms have been proposed for this intercellular transfer, with exosomes and tunneling nanotubes (TNTs) emerging as key players. frontiersin.org
Exosomes: These are small extracellular vesicles of endosomal origin that are released by cells and can be taken up by neighboring cells. nih.gov Exosomes can carry a cargo of proteins, lipids, and nucleic acids, and are involved in intercellular communication. nih.gov Studies have shown that Aβ peptides can be associated with exosomes. pnas.orgmpi-cbg.de Exosomes isolated from the brains of Alzheimer's disease patients have been found to contain elevated levels of toxic amyloid-beta oligomers. nih.gov These Aβ-laden exosomes can be internalized by recipient neurons, thereby spreading the toxic protein species from one cell to another. nih.gov The exosomal pathway is thus considered a significant route for the intercellular transfer and propagation of Aβ pathology. pnas.orgmpi-cbg.de
Tunneling Nanotubes (TNTs): TNTs are thin, actin-containing membrane conduits that form direct connections between distant cells, allowing for the intercellular transfer of various cellular components, including organelles and protein aggregates. mdpi.comnih.gov Recent research has highlighted the role of TNTs in the spread of pathological proteins in neurodegenerative diseases. mdpi.comnih.govresearchgate.net In vitro studies have demonstrated that Aβ can be transported between cells through TNTs. mdpi.comresearchgate.netresearchgate.net Conditions such as oxidative stress, which are prevalent in the Alzheimer's brain, can promote the formation of TNTs, potentially facilitating the spread of Aβ aggregates. mdpi.com The transfer of Aβ through these direct intercellular bridges provides an efficient mechanism for the rapid propagation of pathology to connected cells. frontiersin.orgresearchgate.net
Interactive Data Table: Research Findings on Intercellular Aβ Propagation
| Finding | Investigated Mechanism | Key Observation | Reference |
| Enhanced Seeding Activity | Prion-like Spread | Aβ(1-43) aggregates show potent induction of cerebral Aβ deposition in mice. | nih.govresearchgate.net |
| Exosomal Aβ Transfer | Exosomes | Aβ peptides are released in association with exosomes, which can mediate intercellular transfer. | pnas.orgmpi-cbg.de |
| Aβ in AD Brain Exosomes | Exosomes | Exosomes from AD brains contain increased levels of toxic Aβ oligomers and can propagate them to neurons. | nih.gov |
| TNT-mediated Aβ Spread | Tunneling Nanotubes | Aβ aggregates can be transferred between cells via tunneling nanotubes. | mdpi.comresearchgate.netresearchgate.net |
| Stress-induced TNT Formation | Tunneling Nanotubes | Conditions like oxidative stress can increase the formation of TNTs, potentially enhancing Aβ spread. | mdpi.com |
Advanced Research Methodologies for Beta Amyloid 1 43 Studies
Biophysical Techniques for High-Resolution Structural and Kinetic Characterization
The aggregation of Aβ(1-43) involves a complex cascade from soluble monomers to oligomers, protofibrils, and ultimately, mature amyloid fibrils. Each stage of this process is characterized by distinct structural conformations and kinetic behaviors. Biophysical techniques play a vital role in characterizing these transient and stable species, offering atomic-level details and real-time monitoring capabilities.
Advanced Nuclear Magnetic Resonance (NMR) Techniques (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of proteins and peptides, including Aβ(1-43). Both solution and solid-state NMR techniques provide complementary information about the peptide's conformation in different states of aggregation.
Solution-state NMR is typically used to study the structure and dynamics of monomeric or small, soluble oligomeric species of Aβ peptides. These techniques can provide residue-specific information on chemical shifts, relaxation rates, and NOE contacts, which are indicative of local structure and flexibility. Studies on Aβ(1-42) using solution NMR have revealed that the monomer exists in a predominantly random coil conformation under physiological conditions, although it can adopt more structured forms, including alpha-helices, in membrane-mimetic environments like SDS micelles. wikipedia.orgscirp.orgnih.govnih.govdiva-portal.org Pressure-jump NMR has been utilized to study the oligomeric state of Aβ(1-40) by rapidly converting oligomers back to NMR-visible monomers, allowing for residue-specific analysis of the ordered regions within the oligomers. researchgate.net
Solid-state NMR (SSNMR) is indispensable for studying the structure of insoluble amyloid fibrils, which are not amenable to solution NMR due to their large size and slow tumbling rates. SSNMR provides detailed structural constraints, including inter-residue distances and dihedral angles, which can be used to build atomic-resolution models of amyloid fibrils. nih.govacs.orgspringernature.com SSNMR studies on Aβ fibrils (primarily Aβ(1-40) and Aβ(1-42)) have consistently shown a cross-beta structure, where beta-strands run perpendicular to the fibril axis and form parallel or antiparallel beta-sheets. nih.govnih.govnih.govpnas.org SSNMR data have been crucial in determining the in-register parallel beta-sheet organization common in Aβ fibrils. nih.govacs.orgpnas.org These studies can also reveal structural polymorphism, where the same peptide sequence can form fibrils with different molecular arrangements depending on the formation conditions. nih.govnih.gov
While much SSNMR work has focused on Aβ(1-40) and Aβ(1-42), the principles and techniques are directly applicable to Aβ(1-43) to determine its fibril core structure, beta-sheet organization, and potential polymorphic forms. SSNMR can identify structured beta-strand segments and disordered regions within the fibril. acs.orgpnas.org
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Studies on Aβ peptides, including Aβ(1-42), using CD spectroscopy have shown that the peptide is initially largely unfolded or in a random coil conformation in solution. As aggregation proceeds, the CD spectrum changes, indicating an increase in beta-sheet content, characterized by a minimum around 218 nm. nih.govplos.orgjasco-global.comresearchgate.net CD can be used to follow the kinetics of this conformational transition and assess the effects of various factors (e.g., pH, salts, inhibitors) on the aggregation process and resulting secondary structure. jasco-global.comsapub.orgresearchgate.net For instance, CD has demonstrated that Aβ(1-42) undergoes a conformational change from random coil to beta-turn and subsequently to a predominantly beta-sheet structure upon interaction with certain molecules. researchgate.net
Electron Microscopy (TEM, STEM, Cryo-EM) for Morphological and Near-Atomic Resolution Structures
Electron Microscopy (EM) techniques provide direct visualization of the morphology and ultrastructure of Aβ aggregates, from small oligomers and protofibrils to mature fibrils and plaques. Different EM methods offer varying levels of resolution and contrast.
Transmission Electron Microscopy (TEM) , often used with negative staining, provides 2D projection images of amyloid fibrils, revealing their characteristic elongated, filamentous morphology, length, width, and helical twist. researchgate.netnih.govnih.govpnas.orgplos.orgfrontiersin.orgnih.gov TEM is valuable for qualitatively assessing the presence and morphology of aggregates and can be used to monitor the progression of aggregation over time. plos.orgmdpi.com
Scanning Transmission Electron Microscopy (STEM) provides quantitative information on the mass-per-length of fibrils, which can help determine the number of protofilaments that constitute a mature fibril. nih.govnih.govportlandpress.com
Cryo-Electron Microscopy (Cryo-EM) allows for the visualization of biological samples in a near-native hydrated state without the need for staining, reducing potential artifacts. Recent advances in cryo-EM technology and image processing have enabled the determination of near-atomic resolution 3D structures of amyloid fibrils, including Aβ(1-42) fibrils. nih.govschroderlab.org Cryo-EM structures of Aβ fibrils have provided detailed insights into the packing of individual peptide molecules within the fibril core, the arrangement of beta-sheets, and the interfaces between protofilaments. nih.govnih.gov For Aβ(1-42), cryo-EM has resolved the backbone and many side chains, revealing an "LS"-shaped topology of individual subunits and the nature of the dimer interface between protofilaments. nih.gov Cryo-EM can also reveal structural polymorphism and the interaction of Aβ fibrils with lipids. schroderlab.orgbiorxiv.org
Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Imaging
Atomic Force Microscopy (AFM) is a scanning probe technique that provides high-resolution 3D topographical images of surfaces, including biological samples like Aβ aggregates, under various conditions, including liquid environments. AFM is particularly useful for visualizing the early stages of aggregation, such as the formation of oligomers and protofibrils, and for studying the interaction of Aβ with surfaces, including lipid membranes. wikipedia.orgmdpi.comuwaterloo.caacs.orgresearchgate.netacs.orgnih.govnih.gov
AFM allows for the measurement of the dimensions (height, width, length) of individual aggregates and can distinguish between different aggregate species present in a sample. mdpi.comnih.gov Time-lapse AFM can be used to monitor the kinetics of aggregation and observe the growth of fibrils in real-time. uwaterloo.ca Studies using AFM have shown that Aβ(1-42) can form various aggregate morphologies, including spherical oligomers, protofibrils, and mature fibrils, and that the aggregation process can be influenced by factors such as the presence of membranes or specific molecules. mdpi.comuwaterloo.caacs.orgresearchgate.net AFM has also been used to investigate the structural damage caused to lipid bilayers by Aβ aggregates. mdpi.comnih.gov
Mass Spectrometry (IM-MS, XL-MS) for Oligomer Characterization
Mass Spectrometry (MS) techniques are powerful for identifying and characterizing the different species present during Aβ aggregation, particularly the often transient and heterogeneous oligomeric forms. MS provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and thus the oligomerization state (number of monomers in an oligomer). frontiersin.orgibb.waw.plfrontiersin.org
Ion Mobility-Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge before mass analysis. This allows for the differentiation of oligomers with the same mass but different conformations. frontiersin.orgibb.waw.plfrontiersin.orgmdpi.comnih.gov IM-MS can provide insights into the structural heterogeneity of Aβ oligomers and how their conformation changes during the aggregation process. ibb.waw.plnih.gov IM-MS has been used to detect and differentiate soluble Aβ oligomers and study their structural properties in the gas phase. frontiersin.orgfrontiersin.org
Cross-linking Mass Spectrometry (XL-MS) involves chemically cross-linking amino acid residues that are in close spatial proximity within a protein or protein complex. The cross-linked species are then digested, and the resulting peptides are analyzed by MS. XL-MS provides distance constraints between residues, which can be used to model the structure of oligomers and fibrils and identify interaction interfaces. frontiersin.orgmdpi.com XL-MS, often combined with IM-MS, has been applied to study the structure of Aβ oligomers, providing valuable constraints for structural modeling. mdpi.com
MS-based techniques, including native MS, IM-MS, and XL-MS, offer complementary approaches to characterize the size, stoichiometry, conformation, and interaction interfaces of Aβ oligomers, which are considered the primary neurotoxic species. ibb.waw.plfrontiersin.orgmdpi.com
Dual Polarisation Interferometry for Early-Stage Aggregation Detection
Dual Polarisation Interferometry (DPI) is an optical technique that measures changes in the adsorbed mass and structural conformation of molecules binding to a sensor surface in real-time. DPI can detect early-stage aggregation events by monitoring changes in the thickness and density of the adsorbed layer as monomers associate and form larger aggregates. wikipedia.orgnih.gov
DPI is a label-free method that can provide kinetic information about the binding and assembly of Aβ peptides on surfaces, including lipid bilayers. wikipedia.org By measuring changes in both transverse magnetic (TM) and transverse electric (TE) polarized light, DPI can distinguish between changes in mass and changes in conformation or density within the adsorbed layer. This allows for the characterization of the molecular size and density of aggregates as they form and elongate on the sensor surface. wikipedia.org DPI is particularly useful for studying the initial phases of Aβ aggregation and the interaction of Aβ with model membranes, providing insights into the mechanisms of amyloid formation and membrane disruption. wikipedia.org
Summary of Techniques and Applications
| Technique | Primary Information Gained | Application to Aβ(1-43) Studies |
| NMR (Solution) | Structure and dynamics of monomers/small oligomers | Residue-specific conformation, flexibility, and interactions in solution or membrane-mimetic environments. wikipedia.orgscirp.orgnih.govnih.govdiva-portal.orgresearchgate.net |
| NMR (Solid-State) | Atomic structure of insoluble fibrils | Fibril core structure, beta-sheet organization (parallel/antiparallel), polymorphism, residue packing. nih.govnih.govacs.orgspringernature.comnih.govpnas.org |
| Circular Dichroism (CD) | Overall secondary structure content | Monitoring conformational changes (e.g., random coil to beta-sheet transition) during aggregation. nih.govnih.govplos.orgjasco-global.comresearchgate.netsapub.orgresearchgate.net |
| Electron Microscopy (TEM, STEM, Cryo-EM) | Aggregate morphology, ultrastructure, near-atomic structure | Visualization of oligomers, protofibrils, and fibrils; fibril dimensions, helical twist, 3D structure of fibril core. researchgate.netnih.govnih.govpnas.orgplos.orgfrontiersin.orgnih.govportlandpress.comnih.govschroderlab.orgbiorxiv.org |
| Atomic Force Microscopy (AFM) | Surface topography, aggregate imaging | Visualization of aggregate morphology on surfaces, real-time aggregation kinetics, interaction with membranes. wikipedia.orgmdpi.comuwaterloo.caacs.orgresearchgate.netacs.orgnih.govnih.gov |
| Mass Spectrometry (IM-MS, XL-MS) | Mass, size, shape, and interaction sites of oligomers | Characterization of oligomerization state, structural heterogeneity, conformation, and interaction interfaces. frontiersin.orgibb.waw.plfrontiersin.orgmdpi.comnih.gov |
| Dual Polarisation Interferometry (DPI) | Adsorbed mass, structural conformation on surfaces | Detection of early-stage aggregation, kinetics of surface binding and assembly, interaction with membranes. wikipedia.orgnih.gov |
These advanced biophysical techniques, often used in combination, provide a comprehensive suite of tools for the detailed structural and kinetic characterization of beta-Amyloid (1-43) aggregation, offering critical insights into its role in disease pathogenesis.
Computational Modeling and Simulation Approaches
Computational methods provide valuable insights into the dynamic nature of Aβ(1-43) and its assembly processes at a molecular level, complementing experimental observations.
Molecular Dynamics (MD) simulations are extensively used to explore the structural dynamics and aggregation pathways of amyloid peptides, including Aβ isoforms. MD simulations can probe the structural stability and conformational dynamics of various models of amyloid fibril structures. researchgate.net These simulations, often employing all-atom models with explicit solvent, can provide atomic-level details of changes during the aggregation process. researchgate.net Studies using MD simulations have investigated the structural features of Aβ monomers, suggesting that the ensemble of monomeric structures can include both ordered and disordered conformational species. pnas.org Specific local β-sheet structures, influenced by the central hydrophobic core and C-terminus, have been suggested by MD simulations of Aβ(1-42) ensembles. biorxiv.org MD simulations have also been used to study the interaction of amyloid peptides with membranes, including the structural changes induced by transmembrane electric fields on peptide models within a membrane. aip.org
Discrete Molecular Dynamics (DMD) is a simulation technique employed to examine the kinetics of oligomer formation by Aβ isoforms, including Aβ(1-43). nih.gov DMD simulations can provide insights into the self-assembly process of unstructured monomer peptides into oligomers. nih.gov Studies utilizing DMD have compared the oligomer formation of Aβ(1-38), Aβ(1-40), Aβ(1-42), and Aβ(1-43), revealing isoform-specific oligomer size distributions and conformational ensembles. nih.govresearchgate.net For Aβ(1-43), DMD simulations have shown multimodal oligomer size distributions with dominant maxima at trimers or tetramers, and additional maxima at octamers and pentadecamers. nih.govresearchgate.net These simulations help to unravel the structure-function paradigm governing oligomer formation by various Aβ isoforms. nih.gov
Here is a table summarizing representative DMD findings on oligomer size distributions for different Aβ isoforms:
| Aβ Isoform | Dominant Oligomer Size(s) | Additional Maxima |
| Aβ(1-38) | Trimers | Unimodal distribution |
| Aβ(1-40) | Trimers | Unimodal distribution |
| Aβ(1-42) | Trimers or Tetramers | Hexamers, Unidecamers |
| Aβ(1-43) | Trimers or Tetramers | Octamers, Pentadecamers |
Data derived from Discrete Molecular Dynamics simulations. nih.govresearchgate.net
Theoretical models play a crucial role in understanding the potential fibril structures and interactions of Aβ(1-43). Computational modeling has been used to investigate possible interactions within the solid Aβ(1-43) fibril, which is considered the most fibrillogenic peptide known. capes.gov.brnih.gov Proposed models are evaluated for consistency with experimental structural data, considering secondary structure and packing motifs. capes.gov.brnih.gov A model containing antiparallel beta-sheets with a beta-turn at residues G(25)S(26)N(27)K(28) has been suggested to have the lowest calculated packing energy, making it a reasonable model for solid beta-amyloid in AD plaques. capes.gov.brnih.gov These models highlight the importance of complementary intermolecular interactions between beta-sheets, particularly involving residues 41, 42, and 43, which are proposed to contribute to the increased fibrillogenic nature of Aβ(1-43) compared to Aβ(1-40). capes.gov.brnih.gov Theoretical models are also employed to examine potential docking interactions of antiaggregation inhibitors with the theoretical growing surface of fibrils. capes.gov.brnih.gov
In Vitro Experimental Systems for beta-Amyloid (1-43) Research
In vitro experimental systems are essential for preparing Aβ(1-43) and studying its aggregation behavior and interactions under controlled laboratory conditions.
The preparation of synthetic Aβ(1-43) with high purity and adequate yield is crucial for in vitro studies. Due to its highly hydrophobic C-terminal composition, Aβ(1-43) can be challenging to synthesize, with a propensity for aggregation during synthesis. researchgate.net Optimized protocols for solid-phase peptide synthesis, such as Fmoc/tBu strategy, have been developed to improve efficiency. researchgate.netresearchgate.net Approaches to mitigate aggregation during synthesis include the use of solvent additives like anisole, improved deprotection agents, and better coupling reagents. researchgate.netresearchgate.net Microwave-assisted synthesis has also been explored to potentially perturb intermolecular hydrogen bonding and accelerate synthesis. researchgate.net The purity of synthetic Aβ(1-43) is typically assessed by methods such as Mass Spectrometry. rpeptide.com Controlled aggregation protocols are then applied to study the formation of oligomers, protofibrils, and fibrils. novusbio.commdpi.com Factors such as peptide concentration, pH, and temperature influence the aggregation process. nih.govsigmaaldrich.com Studies have investigated the kinetics of fibril and oligomer formation, showing that the concentration of oligomers can peak during the aggregation process. mdpi.com
Advanced model membrane systems are utilized to investigate the interactions between Aβ(1-43) and lipid bilayers, which are relevant to its potential neurotoxic mechanisms. Interactions between amyloid peptides and neuronal cell membranes are believed to play a role in AD pathogenesis. aip.org Model membrane systems, such as lipid bilayers or detergent micelles, are used to mimic the cellular membrane environment. nih.govscirp.orgcase.edu These systems allow for the study of peptide insertion, membrane binding, and the induction of structural changes in the lipid bilayer. nih.govconicet.gov.arucl.ac.be Techniques like NMR spectroscopy and molecular dynamics simulations are combined to gain insights into the spatial structure of Aβ peptides in complex with model membranes. scirp.org Studies have shown that interactions with lipid bilayers can influence the secondary structure of Aβ peptides and potentially lead to membrane destabilization, including fusion and permeabilization. conicet.gov.arucl.ac.be The composition of the membrane, including the presence of acidic phospholipids (B1166683) or cholesterol, can affect the binding and interaction of Aβ peptides. conicet.gov.ar
Cell Culture Models Utilizing Induced Pluripotent Stem Cells (iPSCs) and Neuroblastoma Lines
Cell culture models provide a controlled environment to study the cellular and molecular effects of beta-Amyloid (1-43). Induced pluripotent stem cells (iPSCs) and neuroblastoma cell lines are frequently used in this context.
iPSC-derived neurons from AD patients, particularly those with familial AD (FAD) mutations in genes like APP or PSEN1, have been utilized to model aspects of AD pathogenesis, including increased ratios of pathogenic Aβ species like Aβ(1-42) to Aβ(1-40) nih.gov. While early iPSC models struggled to fully recapitulate robust extracellular amyloid plaques or neuronal death, advancements in 3D culture systems have shown promise in mimicking key AD pathogenic cascades, including Aβ aggregation nih.govfrontiersin.org. These 3D models, often hydrogel-based, can utilize iPSC-derived neurons that endogenously produce Aβ oligomers, allowing for the study of aggregation without the need for exogenous synthetic peptide or genetic modification frontiersin.org.
Neuroblastoma cell lines, such as SH-SY5Y, are also widely used to investigate Aβ toxicity and potential therapeutic interventions researchgate.netjsurgmed.com. Studies using SH-SY5Y cells treated with Aβ have demonstrated induced apoptosis, oxidative stress, and changes in protein expression researchgate.netjsurgmed.comnih.gov. For instance, treatment with Aβ(1-43) monomers has been shown to reduce cell viability in cultured SH-SY5Y cells nih.gov. These cell lines can also be used to study the uptake and intracellular aggregation of Aβ, showing that cells like SH-SY5Y can take up extracellular soluble Aβ at physiologically relevant concentrations, leading to intracellular accumulation and the formation of high molecular weight aggregates capable of seeding further aggregation pnas.org.
Research findings in cell culture models have provided insights into the cellular impact of Aβ(1-43). For example, studies have shown that Aβ(1-43) toxicity in various cell lines, including SH-SY5Y and PC12 cells, can be comparable to or even higher than that of Aβ(1-40) and Aβ(1-42) researchgate.net.
Here is a representative data table illustrating findings from studies using neuroblastoma cells:
| Cell Line | Aβ Species Applied | Observed Effect | Key Finding | Source |
| SH-SY5Y | Aβ(1-43) monomers | Reduced cell viability | Aβ(1-43) induces cytotoxicity. nih.gov | nih.gov |
| SH-SY5Y | Aβ(1-42) | Apoptosis, increased oxidative stress | Aβ induces neurotoxicity. jsurgmed.com | jsurgmed.com |
| SH-SY5Y | Soluble Aβ(1-42) | Intracellular uptake and aggregation | Cells can internalize and concentrate Aβ. pnas.org | pnas.org |
Comparative Analysis of Beta Amyloid 1 43 with Other Isoforms
Distinguishing Structural Features of beta-Amyloid (1-43) Versus beta-Amyloid (1-40) and beta-Amyloid (1-42)
The primary structural difference between Aβ isoforms lies in the length and composition of their C-terminus, which significantly influences their biophysical properties. Aβ(1-40) is the shorter form, while Aβ(1-42) contains two additional amino acids, Isoleucine-41 and Alanine-42. nih.gov Aβ(1-43) is further extended by a Threonine residue at position 43. acs.org
Nuclear Magnetic Resonance (NMR)-guided simulations have indicated that the C-terminus of Aβ(1-42) is more structured than that of Aβ(1-40). wikipedia.org The addition of the hydrophilic Threonine-43 in Aβ(1-43) further alters the C-terminal structural ensemble. acs.org This modification influences the peptide's interaction with surfaces, favoring more direct contact with protofibril surfaces compared to the C-termini of Aβ(1-40) or Aβ(1-42). acs.org These subtle changes at the C-terminus, particularly the addition of Threonine-43, create significant differences in the monomeric and protofibrillar structures, which in turn dictate the peptide's aggregation propensity and potential toxicity. acs.org
Differential Aggregation Kinetics and Fibrillogenic Potential Across Amyloid-Beta Isoforms, Including beta-Amyloid (1-43)
The aggregation of Aβ peptides is a critical event in Alzheimer's disease pathology. nih.gov The various isoforms exhibit distinct aggregation kinetics. Aβ(1-42) is well-established to aggregate much more rapidly than Aβ(1-40). nih.govfrontiersin.org The half-time for Aβ(1-42) aggregation can be less than an hour, whereas for Aβ(1-40) it can be over 20 hours. nih.gov
The role of Aβ(1-43) in aggregation is complex, with some conflicting findings in the literature. Several studies describe Aβ(1-43) as a potently amyloidogenic species that rapidly polymerizes and may play a crucial role in initiating plaque formation. frontiersin.orgnih.govmdpi.com It has been shown to be highly amyloidogenic in vitro and is frequently observed in amyloid plaques in human brains. nih.gov Furthermore, Aβ(1-43) can act as a "seed," potently initiating the aggregation of other Aβ peptides, including the more abundant and typically soluble Aβ(1-40). plos.orgnih.govnih.gov
Comparative Analysis of Oligomer Properties and Size Distribution Profiles Among Aβ1-43, Aβ1-42, and Aβ1-40
Soluble Aβ oligomers are considered the most neurotoxic species in Alzheimer's disease. wikipedia.orgnih.govfrontiersin.org The different isoforms vary in the types and sizes of oligomers they form.
Aβ(1-40): Tends to form a stable equilibrium of smaller oligomers, primarily consisting of monomers, dimers, trimers, and tetramers. nih.gov
Aβ(1-42): Exhibits a distinct oligomerization pathway, forming pentamer/hexamer units that serve as fundamental "paranuclei" for further self-association into larger oligomers and protofibrils. nih.gov
Aβ(1-43): The addition of Threonine-43 appears to facilitate the self-association of these paranuclei even more effectively than Aβ(1-42), leading to a unique oligomer size distribution. nih.gov
Discrete molecular dynamics simulations have also been used to compare the oligomer size distributions of various isoforms, confirming that Aβ(1-43) and Aβ(1-42) have a higher propensity to form larger oligomers compared to Aβ(1-40) and Aβ(1-38). researchgate.netresearchgate.net This difference in oligomer formation pathways and the stability of the resulting structures are key determinants of their respective pathogenic potentials.
| Isoform | Predominant Oligomer Species | Oligomerization Pathway |
|---|---|---|
| beta-Amyloid (1-40) | Monomers, Dimers, Trimers, Tetramers | Forms a stable equilibrium of small oligomers. nih.gov |
| beta-Amyloid (1-42) | Pentamer/Hexamer units, High-molecular-weight oligomers | Forms paranuclei (pentamers/hexamers) that self-associate. nih.gov |
| beta-Amyloid (1-43) | High-molecular-weight oligomers | Facilitates self-association of paranuclei, distinct from other isoforms. nih.gov |
Relative Cellular Impact and Neurotoxicity of beta-Amyloid (1-43) Compared to Other Amyloid-Beta Isoforms
Aβ(1-43) is consistently reported as a highly neurotoxic species. frontiersin.orgmdpi.com Its toxicity is linked to its strong tendency to form pathogenic aggregates. plos.orgnih.gov Studies in primary neuronal cultures have demonstrated the neurotoxic potential of Aβ(1-43). mdpi.com
In a comparative in vivo study using Drosophila models, Aβ(1-43) was shown to be highly toxic, causing progressive loss of photoreceptor neurons, locomotion defects, and reduced lifespan. nih.gov However, the same study noted that these toxic effects were significantly milder than those induced by the overexpression of Aβ(1-42). nih.gov This suggests that while both Aβ(1-42) and Aβ(1-43) are potent neurotoxins, there may be differences in their mechanisms or potency of action. The toxicity of Aβ(1-40) is generally considered to be substantially lower than that of Aβ(1-42) and Aβ(1-43). frontiersin.org The synergistic toxicity observed when Aβ(1-43) primes the aggregation of the otherwise less harmful Aβ(1-40) highlights its role as a critical initiator of pathological events. nih.gov
In Vivo Pathogenic Contributions of beta-Amyloid (1-43) in Relation to Other Amyloid-Beta Peptides
Evidence from human brain tissue and animal models points to a significant pathogenic role for Aβ(1-43). Quantitative analysis of brain tissue from sporadic and familial Alzheimer's disease (FAD) cases reveals that Aβ(1-43) is present and enriched in the less soluble protein fractions, similar to Aβ(1-42). plos.org Its levels are elevated in AD patients but are often below detection limits in non-demented controls. mdpi.com
In animal models, Aβ(1-43) has been shown to deposit earlier than other Aβ species, supporting its role as a potential nucleating factor for amyloid plaques. nih.gov Studies in FAD rat models suggest that the central nervous system levels of Aβ(1-43), rather than Aβ(1-42), determine the onset of pathological amyloid deposition. nih.gov Furthermore, the ability of Aβ(1-43) to trigger the aggregation of Aβ(1-40) in vivo leads to synergistic toxic effects. nih.gov This capacity to seed the aggregation of other, more abundant Aβ isoforms suggests that even at low concentrations, Aβ(1-43) could be crucial to the initiation and progression of amyloid pathology in Alzheimer's disease. plos.orgnih.gov
Future Research Directions in Beta Amyloid 1 43 Studies
Deeper Elucidation of the Precise Molecular Mechanisms Underlying beta-Amyloid (1-43) Neurotoxicity
A primary objective for future research is to achieve a more granular understanding of the molecular cascades initiated by Aβ43 that culminate in neuronal dysfunction and death. While it is established that Aβ43 is highly toxic in vivo, leading to progressive neurodegeneration, the exact mechanisms remain to be fully elucidated. nih.gov
Current hypotheses suggest that Aβ neurotoxicity is linked to the generation of free radicals. nih.govpnas.orgresearchgate.net Research has provided evidence that beta-amyloid fragments can generate free radical peptides in aqueous solutions, which in turn can inactivate oxidation-sensitive enzymes. nih.gov Future studies will likely focus on identifying the specific cellular components that are most vulnerable to Aβ43-induced oxidative stress and the downstream consequences of this damage.
Another avenue of investigation involves the disruption of cellular membranes. Aβ oligomers are known to insert into lipid bilayers, forming pore-like structures that disrupt ion homeostasis, particularly calcium regulation. abcam.com Future research will need to clarify the specific biophysical interactions between Aβ43 oligomers and neuronal membranes and how these interactions trigger cytotoxic signaling pathways. nih.gov This includes exploring the role of specific membrane lipids and proteins in mediating Aβ43 toxicity.
Furthermore, the impact of Aβ43 on intracellular organelles requires more in-depth study. Understanding how Aβ43 affects mitochondrial function, endoplasmic reticulum stress, and lysosomal integrity will provide a more holistic view of its neurotoxic profile.
Comprehensive Understanding of the Interplay Between beta-Amyloid (1-43) and Other Pathological Proteins in Aggregate Formation
The aggregation of pathological proteins is a hallmark of many neurodegenerative diseases. bmglabtech.com It is increasingly recognized that the proteopathic landscape in these disorders is complex, with significant cross-talk between different amyloidogenic proteins. nih.gov Future research must focus on deciphering the intricate interactions between Aβ43 and other key pathological proteins, such as tau, α-synuclein, and TDP-43.
Studies have shown that Aβ can promote the hyperphosphorylation and aggregation of tau, leading to the formation of neurofibrillary tangles (NFTs). abcam.comsemanticscholar.org The synergistic effects of beta-amyloid and tau are believed to accelerate neurodegeneration. abcam.com A critical question for future research is whether Aβ43 has a more potent effect on tau pathology compared to other Aβ isoforms. Investigating the molecular basis of this interaction, including the role of specific kinases and phosphatases, will be crucial. researchgate.net
The concept of "cross-seeding," where aggregates of one protein can template the misfolding and aggregation of another, is a key area for future investigation. nih.gov Research using animal models has demonstrated that Aβ43 can trigger the aggregation of the typically more soluble and less toxic Aβ40. nih.gov This suggests Aβ43 could act as a potent nucleating factor in the brain. nih.gov Future studies should explore whether Aβ43 can also cross-seed the aggregation of other proteins like α-synuclein and TDP-43, which are associated with Parkinson's disease and amyotrophic lateral sclerosis, respectively. mdpi.comresearchgate.net
The following table summarizes key findings on the interaction between Aβ and other pathological proteins:
| Interacting Protein | Key Findings | Potential Consequences |
| Tau | Aβ promotes tau hyperphosphorylation and the formation of neurofibrillary tangles. abcam.comsemanticscholar.org | Synergistic neurotoxicity and accelerated cognitive decline. abcam.com |
| alpha-Synuclein | Alterations in α-synuclein pathology are observed in familial Alzheimer's disease. nih.gov | Potential for cross-seeding and co-aggregation, exacerbating pathology. |
| Prion Protein (PrP) | Cellular PrP acts as a high-affinity receptor for Aβ oligomers and can mediate Aβ-induced synaptic dysfunction. nih.gov | Modulation of Aβ production and toxicity. nih.gov |
| TDP-43 | Aβ oligomers can trigger the oligomerization and aggregation of TDP-43. mdpi.com | Co-localization of pathologies and potential for TDP-43 to influence Aβ clearance and toxicity. mdpi.com |
| Amylin | Amylin, associated with type 2 diabetes, can cross-seed Aβ aggregation. | Increased risk of AD in individuals with type 2 diabetes. |
Development of Novel Methodologies for Real-Time Monitoring of beta-Amyloid (1-43) Dynamics in Complex Biological Systems
A significant challenge in studying Aβ43 is the lack of tools for its specific and dynamic monitoring in living systems. The development of novel methodologies for real-time tracking of Aβ43 aggregation and clearance is a critical area for future research.
Current methods for Aβ detection, such as ELISA and Western blot, often provide static snapshots and may not accurately capture the dynamic nature of Aβ oligomerization. frontiersin.org Advanced biosensing technologies, including electrochemical and optical biosensors, offer promise for high-sensitivity, real-time detection of Aβ peptides. mdpi.com Future efforts should focus on developing probes and sensors with high specificity for Aβ43, allowing it to be distinguished from other Aβ isoforms.
Innovations in imaging techniques are also crucial. Multiphoton microscopy and positron emission tomography (PET) are powerful tools for visualizing amyloid plaques in vivo, but their resolution may not be sufficient to track the formation of early-stage, soluble oligomers, which are considered highly neurotoxic. abcam.comutwente.nl The development of novel fluorescent probes that can specifically bind to Aβ43 oligomers and be visualized with super-resolution microscopy would be a major advancement. acs.org
The table below outlines some of the current and emerging techniques for monitoring amyloid beta:
| Methodology | Principle | Application | Limitations |
| ELISA | Enzyme-linked immunosorbent assay for quantification of Aβ levels. | Analysis of Aβ in bulk tissue and biological fluids. frontiersin.org | May not efficiently measure Aβ oligomers. frontiersin.org |
| Western Blot | Separation of proteins by size and detection with specific antibodies. | Detection of different Aβ species in tissue samples. frontiersin.org | Provides a static measurement. |
| Atomic Force Microscopy | Visualizes nanoscale molecular surfaces. | Determining the aggregation state of Aβ in vitro. wikipedia.org | Not suitable for in vivo imaging. |
| Electrochemical Biosensors | Detects changes in electrical properties upon Aβ binding. | High-sensitivity detection of Aβ in biological fluids. mdpi.com | Requires further development for in vivo applications. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon molecular binding. | Real-time analysis of Aβ aggregation and interactions. mdpi.com | Primarily an in vitro technique. |
| Quantum Dot (QD) Imaging | Uses semiconductor nanocrystals as fluorescent probes. | Real-time imaging of Aβ42 aggregation around living cells. nih.gov | Requires further optimization for specificity to Aβ43. |
Exploration of the Role of beta-Amyloid (1-43) in Pathological Processes Beyond the Central Nervous System
While the neurocentric view of Aβ pathology has dominated the field, there is growing evidence that Aβ peptides play roles in peripheral tissues and may be involved in systemic diseases. frontiersin.orgfrontiersin.org Future research should expand the focus beyond the central nervous system to investigate the presence and pathological significance of Aβ43 in peripheral organs and circulation.
Aβ is produced by various peripheral cells, including those in the skin, skeletal muscle, and intestines. frontiersin.orgnih.gov The physiological and pathological roles of peripherally derived Aβ are not well understood. Studies have shown that peripheral tissues contribute to the clearance of brain-derived Aβ, with the liver and kidneys playing a significant role. nih.govmdpi.com A crucial area for future investigation is whether age-related or disease-associated impairments in peripheral Aβ clearance contribute to its accumulation in the brain.
There is also evidence linking peripheral Aβ to systemic conditions. For example, Aβ has been implicated in type 2 diabetes, where it may modulate insulin (B600854) secretion. pnas.org Given the higher amyloidogenicity of Aβ43, it is plausible that it could play a more significant role in peripheral amyloid pathologies than other Aβ isoforms. Future studies should investigate the prevalence and aggregation state of Aβ43 in peripheral tissues of individuals with and without neurodegenerative diseases.
Understanding the interplay between central and peripheral Aβ pools is essential. The "peripheral sink" hypothesis suggests that enhancing the clearance of Aβ from the blood could create a gradient that draws Aβ out of the brain. nih.gov Investigating whether targeting peripheral Aβ43 could be a viable therapeutic strategy for AD is a promising avenue for future research.
Q & A
Q. What experimental strategies are used to investigate beta-amyloid (1-43) aggregation in Alzheimer’s disease (AD) models?
Beta-amyloid (1-43) aggregation is studied using in vitro protocols involving solubilization in hexafluoroisopropanol (HFIP) to ensure monomerization, followed by aging in DMSO and buffer solutions to induce oligomerization. Centrifugation separates soluble oligomers for downstream assays like immunoassays or cell toxicity studies . Transgenic animal models expressing human beta-amyloid precursors are used to simulate plaque formation, with histological staining (e.g., thioflavin-S) and microscopy to quantify aggregation .
Q. How do researchers distinguish beta-amyloid (1-43) from other isoforms (e.g., 1-40, 1-42) in experimental workflows?
Isoform-specific antibodies (e.g., targeting the C-terminal residue at position 43) are validated via ELISA and Western blotting. Mass spectrometry (MS) with stable isotope labeling provides high-resolution differentiation, particularly for low-abundance isoforms in cerebrospinal fluid (CSF) or plasma . Kinetic studies using SILK (stable isotope labeling kinetics) track turnover rates, with mathematical models distinguishing isoform-specific production and clearance rates .
Q. What methods are recommended for quantifying beta-amyloid (1-43) in human biospecimens?
Immunoprecipitation coupled with MS (IP-MS) is the gold standard for specificity, particularly in blood-based assays. For CSF, multiplex immunoassays (e.g., Meso Scale Discovery) are optimized to detect picomolar concentrations. Pre-analytical factors (e.g., collection tubes, storage temperature) are rigorously controlled to avoid peptide degradation .
Advanced Research Questions
Q. How can conflicting data on beta-amyloid (1-43) toxicity in neuronal cultures be resolved?
Contradictions often arise from variability in oligomer preparation (e.g., aggregation time, solvent purity). Standardized protocols for oligomer characterization (e.g., atomic force microscopy, size-exclusion chromatography) are critical. Dose-response studies using primary neurons vs. immortalized cell lines (e.g., SH-SY5Y) clarify context-dependent toxicity. Meta-analyses of published datasets can identify confounding factors like APOE genotype or tau co-pathology .
Q. What advanced techniques enable real-time observation of beta-amyloid (1-43) interactions with neuronal receptors?
Single-molecule fluorescence resonance energy transfer (smFRET) and cryo-electron microscopy (cryo-EM) map beta-amyloid (1-43) binding to receptors like NMDA-R or PrP<sup>C</sup>. Surface plasmon resonance (SPR) quantifies binding kinetics, while super-resolution microscopy tracks receptor clustering in lipid bilayers . Transgenic Caenorhabditis elegans models expressing fluorescently tagged beta-amyloid (1-43) allow in vivo visualization of synaptic interactions .
Q. How do genetic modifiers (e.g., A673T variant) influence beta-amyloid (1-43) pathology in aging populations?
Genome-wide association studies (GWAS) in cohorts with neuropathological data (e.g., Vantaa85+) identify protective alleles. In vitro mutagenesis of amyloid precursor protein (APP) constructs evaluates how variants alter beta-secretase cleavage efficiency. Longitudinal PET imaging in carriers of rare variants (e.g., A673T) correlates amyloid load with cognitive decline, adjusting for covariates like cerebrovascular disease .
Q. What computational models predict beta-amyloid (1-43) pharmacokinetics in drug development?
Pharmacokinetic-pharmacodynamic (PK-PD) models integrate SILK-derived production/clearance rates to simulate dose-response relationships for secretase inhibitors. Machine learning algorithms trained on ADNI cohort data predict amyloid accumulation trajectories based on baseline CSF biomarkers .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between amyloid PET imaging and CSF beta-amyloid (1-43) levels?
Cross-validate assays using paired PET-CSF datasets to identify thresholds for concordance. For discordant cases, evaluate technical factors (e.g., PET tracer binding affinity) or biological variables (e.g., blood-brain barrier integrity). Bayesian statistical frameworks improve diagnostic accuracy by incorporating prior probabilities of amyloid positivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
